Ropidoxuridine
Description
This compound is an orally available 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue and prodrug of 5-iododeoxyuridine (IUdR), an iodinated analogue of deoxyuridine, with radiosensitizing activity. Upon oral administration, this compound (IPdR) is efficiently converted to idoxuridine (IUdR) by a hepatic aldehyde oxidase. In turn, IUdR is incorporated into DNA during replication, thereby sensitizing cells to ionizing radiation by increasing DNA strand breaks. Compared to IUdR, this compound is associated with a lower toxicity profile and improved anti-tumor activity.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a prodrug of 5-iodo-2'-deoxyuridine and a radiosensitizing agent; RN given refers to erythro-(D)-isomer; structure given in first source
See also: Idoxuridine (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXHOVKJAXCGJ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239353 | |
| Record name | Ropidoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93265-81-7 | |
| Record name | IPdR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropidoxuridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropidoxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropidoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPIDOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ropidoxuridine's Mechanism of Action in DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropidoxuridine (IPdR) is a promising, orally administered prodrug of the radiosensitizer iododeoxyuridine (IUdR). Its mechanism of action is centered on the targeted incorporation of its active metabolite, IUdR, into the DNA of rapidly proliferating cancer cells. This guide provides an in-depth analysis of the molecular mechanisms by which this compound potentiates radiation-induced DNA damage, the key signaling pathways involved, and the experimental methodologies used to elucidate its effects. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive overview of its therapeutic potential.
Core Mechanism of Action
This compound is a halogenated pyrimidine analog that, after oral administration, is converted in the body to iododeoxyuridine (IUdR).[1][2] As a thymidine analog, IUdR is preferentially taken up by rapidly dividing cells, such as cancer cells, and incorporated into newly synthesized DNA in place of thymidine during the S-phase of the cell cycle.[3][4]
The key to its radiosensitizing effect lies in the presence of the iodine atom. When cells with IUdR-containing DNA are exposed to ionizing radiation, the iodine atom, which has a high atomic number, readily absorbs radiation energy. This leads to the emission of Auger electrons, which are low-energy electrons that deposit their energy locally, causing a high density of DNA damage in the immediate vicinity.[5] This process results in the formation of highly reactive uracil free radicals, which in turn induce a high frequency of DNA single-strand breaks (SSBs) and, most critically, lethal double-strand breaks (DSBs).[6] The resulting damage is more complex and difficult for the cell to repair compared to the damage caused by radiation alone, leading to enhanced cancer cell killing.[7]
Signaling Pathways in this compound-Induced DNA Damage
The extensive DNA double-strand breaks induced by the combination of IUdR and radiation trigger a robust DNA Damage Response (DDR). This complex signaling network is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
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References
- 1. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of ATR-related protein kinase upon DNA damage recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ropidoxuridine: A Technical Guide to its Chemical Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropidoxuridine (IPdR) is an orally available, halogenated pyrimidine nucleoside analog that acts as a potent radiosensitizer. As a prodrug of 5-iododeoxyuridine (IUdR), this compound is converted in the body to its active form, which is then incorporated into the DNA of rapidly dividing cancer cells. This incorporation sensitizes the cells to the effects of radiation therapy, leading to increased DNA damage and cell death. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, its mechanism of action, and relevant preclinical and clinical data.
Chemical Synthesis of this compound
While specific, detailed manufacturing protocols for this compound are proprietary, the synthesis of 5-iodopyrimidinone-2'-deoxyribose nucleosides generally follows established medicinal chemistry principles. The synthesis of this compound likely involves the iodination of a deoxyuridine precursor. A plausible synthetic approach is outlined below.
General Synthetic Pathway:
A common method for the synthesis of 5-halo-2'-deoxyuridines involves the direct halogenation of 2'-deoxyuridine. However, for the synthesis of the pyrimidinone analog, a multi-step process starting from a protected 2'-deoxyribose and a modified pyrimidine base is also conceivable.
A likely precursor for the synthesis is 2'-deoxyuridine. The synthesis can be envisioned in a few key steps:
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Protection of the sugar hydroxyl groups: The 3' and 5' hydroxyl groups of 2'-deoxyuridine are protected to prevent unwanted side reactions. Common protecting groups for this purpose include acetyl (Ac) or silyl ethers like tert-butyldimethylsilyl (TBDMS).
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Iodination of the pyrimidine ring: The protected deoxyuridine is then subjected to iodination at the 5-position of the pyrimidine ring. Various iodinating agents can be used, such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
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Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, this compound.
Purification:
The purification of this compound and related nucleoside analogs typically involves standard techniques in organic chemistry to achieve high purity suitable for pharmaceutical use. These methods include:
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Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be employed for high-resolution purification to achieve purities exceeding 99%.
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Crystallization: Crystallization from a suitable solvent system can be an effective final step to obtain a highly pure, crystalline solid.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolically converted to the active radiosensitizer, 5-iododeoxyuridine (IUdR).[1] The mechanism of action involves the following key steps:
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Oral Administration and Absorption: this compound is administered orally and is well-absorbed.
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Conversion to IUdR: In the liver, this compound is efficiently converted to IUdR by the enzyme aldehyde oxidase.[1]
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Cellular Uptake: IUdR is transported into rapidly dividing cells, particularly cancer cells, through nucleoside transporters.
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Phosphorylation: Inside the cell, IUdR is phosphorylated by thymidine kinase to IUdR monophosphate (IdUMP), and subsequently to the triphosphate form (IdUTP).
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DNA Incorporation: DNA polymerase incorporates IdUTP into newly synthesizing DNA in place of thymidine triphosphate (dTTP).[2]
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Radiosensitization: The presence of the iodine atom in the DNA structure makes the DNA more susceptible to damage from ionizing radiation. Upon irradiation, the incorporated IUdR leads to the formation of uracilyl radicals, which cause an increase in DNA strand breaks, ultimately leading to cell death.[2]
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Figure 1: Metabolic activation and radiosensitization pathway of this compound.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Combination with Radiation Therapy
| Animal Model | Tumor Type | This compound Dose | Radiation Dose | Outcome |
| Athymic Mice | Human Glioblastoma (U87) | 500-1000 mg/kg/day | 2 Gy/day x 4 days | Significant tumor growth delay |
| Athymic Mice | Human Colon Cancer (HT-29) | 1000 mg/kg/day | 2 Gy/day x 4 days | 1.5-fold enhancement in tumor regrowth delay |
Table 2: Clinical Pharmacokinetics of this compound
| Parameter | Value | Condition |
| Recommended Phase II Dose | 1200 mg/day | In combination with radiation therapy |
| Plasma IUdR Levels | ≥1 µmol/L | Achievable and sustainable at the recommended dose |
Table 3: IUdR Incorporation into DNA (Preclinical)
| Tissue | This compound Dose | % IUdR-DNA Incorporation |
| HT-29 Tumor Xenograft | >1 g/kg/day for 6 days | 2.3 - 3.6% |
| Normal Intestine | 1-2 g/kg/day for 6 days | 4.0 - 4.5% |
| Normal Bone Marrow | 1-2 g/kg/day for 6 days | 1.6 - 2.2% |
Experimental Protocols
As specific proprietary synthesis and purification protocols are not publicly available, this section provides a general experimental workflow based on established chemical principles for nucleoside analogs.
Experimental Workflow for Synthesis and Purification:
The following diagram outlines a general workflow for the laboratory-scale synthesis and purification of a 5-iodopyrimidine nucleoside like this compound.
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound is a promising orally administered radiosensitizer with a well-defined mechanism of action. Its efficient conversion to the active metabolite, IUdR, and subsequent incorporation into the DNA of cancer cells provides a targeted approach to enhance the efficacy of radiation therapy. While the specific details of its commercial synthesis and purification are not publicly disclosed, the general principles of nucleoside chemistry provide a clear path for its preparation. The preclinical and clinical data gathered to date support its continued development as a valuable agent in the treatment of various cancers, including glioblastoma. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential.
References
Ropidoxuridine as a Prodrug of Idoxuridine: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of Ropidoxuridine (IPdR) as a prodrug of the radiosensitizer Idoxuridine (IUdR). This guide details the mechanism of action, experimental protocols, and key data from preclinical and clinical studies.
Introduction
This compound is an orally available 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue that functions as a prodrug for the well-established radiosensitizing agent, 5-iododeoxyuridine (IUdR).[1][2] The development of this compound was driven by the need to overcome the limitations of IUdR, which, despite its potency as a radiosensitizer, requires prolonged intravenous infusion and is associated with systemic toxicities.[3][4] this compound offers a more favorable therapeutic index, being less toxic and easier to administer orally.[3] It is currently under investigation in clinical trials for the treatment of various cancers, including glioblastoma and advanced gastrointestinal tumors, in combination with radiation therapy.[5][6]
Mechanism of Action
The therapeutic effect of this compound is mediated through its conversion to Idoxuridine and the subsequent incorporation of IUdR into the DNA of rapidly dividing cancer cells.
Prodrug Activation
Upon oral administration, this compound is efficiently converted to its active form, Idoxuridine, primarily by hepatic aldehyde oxidase.[1][2] This conversion is a critical step that allows for systemic delivery of IUdR following oral intake of the prodrug.
References
- 1. Enhancement of radiation damage in cellular DNA following unifilar substitution with iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter [clin.larvol.com]
- 5. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of this compound for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]
Preclinical Pharmacokinetics and Biodistribution of Ropidoxuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropidoxuridine (IPdR), a novel, orally available halogenated pyrimidine, is a promising radiation sensitizer currently under investigation for the treatment of solid tumors, including glioblastoma.[1] As a prodrug, this compound is converted in the body to its active metabolite, 5-iodo-2'-deoxyuridine (IUdR). This conversion is a critical step in its mechanism of action, which involves the incorporation of IUdR into the DNA of rapidly dividing cancer cells. This incorporation makes the tumor cells more susceptible to the damaging effects of ionizing radiation. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound, summarizing key data and experimental methodologies from foundational studies.
Mechanism of Action
The primary mechanism of action of this compound as a radiosensitizer is predicated on the cellular uptake and metabolism of its active form, IUdR. Following oral administration, this compound is efficiently converted to IUdR, primarily by hepatic aldehyde oxidase.[2] IUdR then enters the thymidine salvage pathway, where it is phosphorylated to IUdR triphosphate. This analog is subsequently incorporated into the DNA of proliferating cells in place of thymidine triphosphate during DNA synthesis. The presence of the iodine atom in the DNA structure is thought to increase the sensitivity of the cells to ionizing radiation, leading to enhanced DNA damage and subsequent cell death.[1]
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References
Ropidoxuridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Molecular Structure, Chemical Properties, and Radiosensitizing Mechanism of a Promising Anticancer Agent
Introduction
Ropidoxuridine, also known as IPdR, is an investigational small molecule drug with significant potential as a radiosensitizer in cancer therapy.[1] It is a halogenated pyrimidine and a 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analogue.[1] Developed as an orally bioavailable prodrug of the potent radiosensitizer Idoxuridine (IUdR), this compound offers a promising therapeutic window, aiming to enhance the efficacy of radiation treatment in solid tumors while mitigating the systemic toxicity associated with direct IUdR administration.[2][3] This technical guide provides a comprehensive overview of the molecular and chemical characteristics of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Molecular Structure and Chemical Properties
This compound is a nucleoside analogue with a chemical structure designed for oral administration and subsequent conversion to its active form. Its systematic IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one.[1]
Chemical Structure
The molecular structure of this compound consists of a 5-iodopyrimidin-2-one base attached to a 2-deoxyribose sugar moiety.
Quantitative Chemical Data
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₁IN₂O₄ |
| Molecular Weight | 338.10 g/mol |
| CAS Number | 93265-81-7 |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) |
| pKa (Strongest Acidic) | 13.89 |
| pKa (Strongest Basic) | -3 |
Mechanism of Action and Signaling Pathways
This compound functions as a prodrug that, upon oral administration, is efficiently converted to Idoxuridine (IUdR) by hepatic aldehyde oxidase.[1] The radiosensitizing effect is mediated by the subsequent incorporation of IUdR into the DNA of rapidly proliferating cancer cells.
The core mechanism involves the following steps:
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Oral Administration and Absorption: this compound is taken orally.
-
Metabolic Conversion: In the liver, aldehyde oxidase metabolizes this compound into the active drug, Idoxuridine (IUdR).[1]
-
Cellular Uptake and Phosphorylation: IUdR is taken up by cells and phosphorylated to IUdR triphosphate (IUTP) by thymidine kinase.
-
DNA Incorporation: During DNA replication, IUTP competes with thymidine triphosphate (TTP) and is incorporated into the newly synthesized DNA strands in place of thymine.
-
Radiosensitization: When cells with IUdR-containing DNA are exposed to ionizing radiation, the iodine atom enhances the absorption of radiation energy, leading to the formation of reactive uracil free radicals. This results in an increased number of DNA single- and double-strand breaks, ultimately leading to enhanced cancer cell death.[2]
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Involvement in DNA Damage Response and Cell Cycle Regulation
The increased DNA damage induced by the combination of IUdR incorporation and radiation triggers the cellular DNA Damage Response (DDR) pathways. This complex signaling network attempts to repair the damage but can also lead to cell cycle arrest or apoptosis if the damage is too extensive. Key proteins in these pathways include ATM (ataxia-telangiectasia mutated) and DNA-PK (DNA-dependent protein kinase), which are activated by DNA double-strand breaks.[4] Their activation initiates a cascade that can lead to phosphorylation of H2AX (forming γH2AX, a marker of DNA double-strand breaks) and activation of cell cycle checkpoint proteins.[5] The ultimate fate of the cancer cell depends on the extent of DNA damage and the status of its cell cycle and apoptotic machinery.
The diagram below outlines the key elements of the DNA damage response pathway activated by this compound and radiation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis and Purification of this compound
While specific, detailed synthesis protocols for this compound are often proprietary, a general approach for the synthesis of nucleoside analogues involves the enzymatic phosphorolysis of a precursor followed by purification. A representative protocol for a similar compound is as follows:
1. Enzymatic Synthesis (Conceptual Outline):
-
A suitable precursor, such as a methylated guanosine or deoxyguanosine derivative, is used as a starting material.[6]
-
The precursor is subjected to enzymatic phosphorolysis in the presence of a purine nucleoside phosphorylase.[6]
-
This reaction yields the desired deoxyribose 1-phosphate intermediate.[6]
-
The intermediate is then coupled with the 5-iodopyrimidin-2-one base.
2. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: The crude product is dissolved in an appropriate solvent (e.g., water or a water/acetonitrile mixture) and filtered through a 0.2 or 0.45 µm filter.[1]
-
HPLC System: A preparative HPLC system with a C8 or C18 reverse-phase column is used.[7]
-
Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium bicarbonate is commonly employed.[7] For example, a gradient from 0% to 50% acetonitrile over 20 minutes at a flow rate of 4 mL/min.[7]
-
Detection: The eluting compounds are monitored by UV absorbance at a wavelength between 260 and 298 nm.[7]
-
Fraction Collection and Processing: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to obtain the purified product.[1]
In Vitro Radiosensitization Assessment: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the radiosensitizing effect of a compound in vitro.
1. Cell Culture and Seeding:
-
Cancer cells (e.g., a glioblastoma or colon cancer cell line) are cultured in appropriate media.
-
Cells are harvested, counted, and seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
2. Drug Treatment and Irradiation:
-
Cells are allowed to attach overnight.
-
The following day, the media is replaced with media containing this compound at various concentrations (or a vehicle control).
-
Cells are incubated with the drug for a predetermined time (e.g., 24 hours).
-
Immediately following incubation, the plates are irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[8]
3. Colony Formation and Staining:
-
After irradiation, the drug-containing medium is removed, and fresh medium is added.
-
Plates are incubated for 8-14 days to allow for colony formation.
-
Colonies are then fixed with a methanol-based fixative and stained with crystal violet.[9]
4. Data Analysis:
-
Colonies containing 50 or more cells are counted.
-
The surviving fraction for each treatment condition is calculated relative to the plating efficiency of the untreated control.
-
Survival curves are generated by plotting the surviving fraction against the radiation dose, and these curves can be fitted to a linear-quadratic model to determine the enhancement ratio.[8]
In Vitro Assessment of DNA Damage: γH2AX Immunofluorescence
This assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX.
1. Cell Culture and Treatment:
-
Cells are grown on coverslips in multi-well plates.
-
Cells are treated with this compound and irradiated as described for the clonogenic assay.
2. Immunofluorescence Staining:
-
At various time points after irradiation (e.g., 30 minutes, 24 hours), cells are fixed with 4% paraformaldehyde for 30 minutes.[10]
-
The cells are then permeabilized with 0.3% Triton X-100 in PBS for 30 minutes.[10]
-
Non-specific antibody binding is blocked by incubating with 5% BSA in PBS for 30 minutes.[10]
-
Cells are incubated with a primary antibody against γH2AX overnight at 4°C.[10]
-
The next day, cells are washed and incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
3. Microscopy and Image Analysis:
-
The coverslips are mounted on microscope slides.
-
Images are captured using a fluorescence microscope.
-
The number of γH2AX foci per nucleus is quantified using image analysis software such as Fiji.[10]
In Vivo Radiosensitization Study in a Mouse Xenograft Model
This protocol outlines a typical in vivo study to assess the efficacy of this compound as a radiosensitizer.
1. Animal Model and Tumor Implantation:
-
Athymic nude mice (6-8 weeks old) are used.[11]
-
A human cancer cell line (e.g., U87 glioblastoma or HT-29 colon cancer) is subcutaneously implanted into the flanks of the mice.[11][12]
2. Treatment Regimen:
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, this compound alone, radiation alone, and this compound plus radiation).[11]
-
This compound is administered orally once daily for a specified period (e.g., 14 days).[11] Doses can range from 100 to 1000 mg/kg/day.[11]
-
Radiation therapy (e.g., 2 Gy/day for 4 days) is administered to the tumor site during the course of this compound treatment.[11]
3. Monitoring and Endpoints:
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.[11]
-
The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumors in each group to reach a predetermined size.
-
Systemic toxicity is assessed by monitoring body weight and observing the general health of the animals.[11]
The following diagram provides a workflow for a typical in vivo this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-iodo-2-pyrimidinone-2'-deoxyribose-mediated cytotoxicity and radiosensitization in U87 human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Journey of Ropidoxuridine: A Technical Deep Dive into its Development as a Radiosensitizer
Gaithersburg, MD - In the ongoing battle against cancer, radiation therapy remains a cornerstone of treatment. However, the efficacy of this modality is often limited by the intrinsic radioresistance of tumors and the dose-limiting toxicity to surrounding healthy tissues. The quest for agents that can selectively enhance the sensitivity of cancer cells to radiation has led to the development of a promising new drug: Ropidoxuridine (IPdR). This in-depth technical guide explores the discovery, developmental history, and mechanism of action of this compound as a potent radiosensitizer, tailored for researchers, scientists, and drug development professionals.
The Genesis of this compound: A Prodrug Approach to an Established Radiosensitizer
This compound emerges from a strategic prodrug approach designed to optimize the therapeutic window of a well-established radiosensitizing agent, 5-iodo-2'-deoxyuridine (IUdR). While IUdR has long been recognized for its ability to potentiate the effects of radiation, its clinical utility has been hampered by significant systemic toxicities and the need for continuous intravenous infusion.
This compound, or 5-iodo-2-pyrimidinone-2'-deoxyribose, is an orally available halogenated pyrimidine.[1] Following oral administration, it is efficiently converted into its active metabolite, IUdR, primarily by hepatic aldehyde oxidase.[2][3] This conversion process allows for sustained plasma levels of IUdR, a critical factor for its incorporation into the DNA of rapidly dividing cancer cells.[4][5]
The key advantage of this prodrug strategy lies in its improved safety profile. Preclinical studies have consistently demonstrated that this compound is a superior radiosensitizer compared to continuously infused IUdR, exhibiting significantly lower gastrointestinal and hematologic side effects.[2][3] This enhanced tolerability allows for the administration of doses that can achieve therapeutically effective concentrations of IUdR in tumors.
Mechanism of Action: Trojan Horse at the DNA Level
The radiosensitizing effect of this compound is fundamentally linked to the incorporation of its active metabolite, IUdR, into the DNA of cancer cells. As a thymidine analog, IUdR is taken up by cells and phosphorylated by thymidine kinase. The resulting IUdR triphosphate then competes with thymidine triphosphate for incorporation into newly synthesized DNA during the S-phase of the cell cycle.
Once integrated into the DNA, the iodine atom in IUdR acts as a "weak link." Upon exposure to ionizing radiation, the iodine atom readily absorbs radiation energy, leading to the formation of highly reactive uracil free radicals.[1] This cascade of events results in an increased number of DNA single-strand and double-strand breaks, which are ultimately lethal to the cancer cell.[1] The extent of radiosensitization is directly correlated with the percentage of thymidine replacement by IUdR in the cellular DNA.
Figure 1: Signaling pathway of this compound-mediated radiosensitization.
Preclinical Evidence: A Foundation of Efficacy
The radiosensitizing potential of this compound has been extensively evaluated in a battery of preclinical studies, encompassing both in vitro and in vivo models. These studies have consistently demonstrated its ability to enhance the cytotoxic effects of radiation across a range of cancer types.
In Vitro Studies
In vitro experiments using various human cancer cell lines, including colorectal cancer (HT29, HCT-116) and glioblastoma (U251, U87), have been instrumental in elucidating the cellular mechanisms of this compound's action. A key experimental protocol used in these studies is the clonogenic survival assay.
Experimental Protocol: Clonogenic Survival Assay
-
Cell Seeding: Cancer cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, depending on the cell line and radiation dose).
-
Drug Incubation: Cells are incubated with varying concentrations of this compound (or its active metabolite, IUdR) for a period that allows for at least one cell cycle, facilitating DNA incorporation.
-
Irradiation: Following drug incubation, the cells are irradiated with a range of doses using a calibrated radiation source (e.g., X-ray or gamma-ray irradiator).
-
Colony Formation: The cells are then incubated for 10-14 days to allow for the formation of colonies, defined as a cluster of at least 50 cells.
-
Staining and Counting: Colonies are fixed with a solution such as methanol and stained with crystal violet. The number of colonies in each well is then counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug and radiation dose combination. These data are used to generate dose-response curves and to calculate the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same effect in the presence of the drug.
Figure 2: Workflow of a typical clonogenic survival assay.
In Vivo Studies
The promising in vitro results were further validated in animal models, primarily using human tumor xenografts in immunocompromised mice. These studies provided crucial information on the pharmacokinetics, tolerability, and in vivo efficacy of this compound.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into different treatment groups, including control (vehicle), this compound alone, radiation alone, and the combination of this compound and radiation.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at various doses and schedules.
-
Irradiation: Tumors are locally irradiated with specific doses and fractionation schedules (e.g., 2 Gy/day for 4 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumor to reach a certain size (e.g., 4 times the initial volume).
Preclinical xenograft studies have demonstrated that oral administration of this compound leads to significant, dose-dependent tumor growth delay when combined with radiation therapy.[6] For instance, in a U87 human glioblastoma xenograft model, this compound administered daily for 14 days, with radiation (2 Gy/day for 4 days) given on days 11-14, resulted in a significant tumor growth delay.[6]
Table 1: Summary of Key Preclinical Data for this compound
| Model System | Cancer Type | Key Findings |
| In Vitro | ||
| HT29, HCT-116 | Colorectal Cancer | Demonstrated radiosensitization. |
| U251, U87 | Glioblastoma | Showed enhanced radiation-induced cell killing. |
| In Vivo | ||
| Human Colon Cancer Xenografts | Colorectal Cancer | Effective in both mismatch repair-proficient and -deficient models.[2][3] |
| U87 Human Glioblastoma Xenografts | Glioblastoma | Significant, dose-dependent tumor growth delay with combination therapy.[6] |
Clinical Development: From Bench to Bedside
The robust preclinical data paved the way for the clinical evaluation of this compound. To date, the clinical development program has included a Phase I study in patients with advanced gastrointestinal (GI) cancer and a currently ongoing Phase II trial in patients with newly diagnosed glioblastoma.
Phase I Trial in Advanced Gastrointestinal Cancer
A first-in-human, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in combination with palliative radiation therapy in patients with advanced GI cancers.
Study Design:
-
Patient Population: Adult patients with metastatic GI cancers referred for palliative radiation therapy.
-
Treatment Regimen: Patients received oral this compound once daily for 28 days, starting 7 days before the initiation of radiation therapy.
-
Radiation Therapy: A total dose of 37.5 Gy was delivered in 15 fractions of 2.5 Gy.[7]
-
Dose Escalation: A standard 3+3 dose-escalation scheme was used.
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD was determined to be 1200 mg/day. The dose-limiting toxicity was encountered at 1800 mg/day.[4][7]
-
Pharmacokinetics: The study demonstrated that oral this compound could achieve and sustain plasma IUdR levels of ≥1 μmol/L, a concentration previously shown to be effective for radiosensitization.[7]
-
Efficacy: Of the 19 patients enrolled, there were 2 complete responses, 3 partial responses, and 9 with stable disease in the targeted lesions.[4][7]
Table 2: Summary of Phase I Clinical Trial Results
| Parameter | Result |
| Patient Population | Advanced Gastrointestinal Cancers (n=19)[4][7] |
| This compound Dose | Dose escalation up to 1800 mg/day[4][7] |
| Recommended Phase II Dose | 1200 mg/day[4][7] |
| Radiation Dose | 37.5 Gy in 15 fractions[7] |
| Pharmacokinetics | Achieved plasma IUdR levels ≥1 μmol/L[7] |
| Tumor Response | 2 Complete Responses, 3 Partial Responses, 9 Stable Disease[4][7] |
Phase II Trial in Glioblastoma
Based on the promising results of the Phase I study and the strong preclinical rationale, a Phase II clinical trial is currently underway to evaluate this compound as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with an unmethylated MGMT promoter.
Study Design:
-
Patient Population: Patients with newly diagnosed, IDH-wildtype, MGMT promoter-unmethylated glioblastoma.
-
Treatment Regimen: Patients will receive standard radiation therapy (60 Gy in 30 fractions) with concurrent oral this compound.
-
Primary Objective: To evaluate the efficacy of this compound in combination with radiation therapy.
The initiation of this Phase II trial marks a significant step forward in the development of this compound and holds the potential to improve outcomes for patients with this aggressive brain tumor.
Future Directions and Conclusion
This compound represents a significant advancement in the field of radiosensitization. Its oral bioavailability, favorable safety profile, and robust preclinical and early clinical efficacy data position it as a promising candidate for improving the therapeutic ratio of radiation therapy in a variety of cancers. The ongoing Phase II trial in glioblastoma will be pivotal in further defining its role in the clinical setting.
Future research will likely focus on exploring the efficacy of this compound in other cancer types that are treated with radiation, as well as investigating its potential in combination with other anticancer agents, such as chemotherapy and immunotherapy. The continued development of this compound offers hope for enhancing the curative potential of radiation therapy and improving the lives of cancer patients.
Mandatory Visualization: Logical Relationship of this compound Development
Figure 3: Logical progression of this compound's development.
References
- 1. 5.6. Clonogenic Survival Assay [bio-protocol.org]
- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Ropidoxuridine's Effect on the Cell Cycle in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropidoxuridine (IPdR) is a halogenated pyrimidine analog developed as an oral prodrug of iododeoxyuridine (IUdR). It is currently under investigation as a radiosensitizer for the treatment of various cancers, including glioblastoma and advanced gastrointestinal malignancies.[1][2] The primary mechanism of action of this compound lies in its conversion to IUdR, which is subsequently incorporated into the DNA of rapidly proliferating cancer cells in place of thymidine. This incorporation sensitizes the tumor cells to the cytotoxic effects of ionizing radiation. This technical guide provides an in-depth overview of the effects of this compound on the cell cycle of cancer cells, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways.
Mechanism of Action: DNA Incorporation and Radiosensitization
This compound is readily absorbed upon oral administration and is metabolized to its active form, iododeoxyuridine (IUdR). As a thymidine analog, IUdR is phosphorylated to IUdR triphosphate and is incorporated into the DNA of replicating cells during the S-phase of the cell cycle. The presence of the iodine atom in the DNA structure is believed to be the basis of its radiosensitizing effect. When cells with IUdR-substituted DNA are exposed to ionizing radiation, the iodine atom is thought to facilitate the generation of uracil free radicals, leading to an increase in DNA single and double-strand breaks. This enhanced DNA damage overwhelms the cellular repair mechanisms, ultimately leading to cell cycle arrest and apoptotic cell death.
Quantitative Data on Cell Cycle Effects
Preclinical studies investigating the direct effect of this compound or its active metabolite, IUdR, as a monotherapy on the cell cycle distribution of cancer cell lines are limited in the publicly available literature. Most studies focus on the radiosensitizing effects in combination with radiation. However, a detailed analysis of the cell cycle kinetics in human colorectal cancer cell lines (HCT116) with differing DNA mismatch repair (MMR) status provides valuable insights into the impact of IUdR on cell cycle progression.[3]
The following table summarizes the mean duration of the G1 and G2/M phases of the cell cycle in MMR-proficient (MMR+) and MMR-deficient (MMR-) HCT116 cells, both untreated and treated with 10 µM IUdR. The data is derived from a study that utilized asynchronous probabilistic cell cycle models to analyze experimental data.[3]
| Cell Line (MMR Status) | Treatment | Mean G1 Phase Duration (hours) | Mean G2/M Phase Duration (hours) |
| HCT116 (MMR-) | Untreated | 5.5 | 3.5 |
| HCT116 (MMR-) | 10 µM IUdR | 6.5 | 4.5 |
| HCT116 (MMR+) | Untreated | 6.0 | 4.0 |
| HCT116 (MMR+) | 10 µM IUdR | 8.5 | 6.5 |
Data adapted from a study by Tork et al. (2013) on the effects of iododeoxyuridine on DNA mismatch repair deficient human colorectal cancer cells.[3]
These findings indicate that IUdR treatment leads to a prolongation of both the G1 and G2/M phases of the cell cycle in both MMR-proficient and deficient cell lines, with a more pronounced effect observed in the MMR-proficient cells.[3] This suggests that IUdR-induced DNA damage triggers cell cycle checkpoints, leading to a delay in cell cycle progression to allow for DNA repair.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes a general method for analyzing the cell cycle distribution of cancer cells treated with this compound or IUdR using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Iododeoxyuridine (IUdR)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
Treat the cells with the desired concentrations of this compound or IUdR for the specified duration. Include an untreated control group.
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the fluorescence emission at approximately 617 nm.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol outlines a general procedure for analyzing the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) in cancer cells treated with this compound or IUdR.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Iododeoxyuridine (IUdR)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or IUdR as described in the flow cytometry protocol.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Signaling Pathways and Logical Relationships
The incorporation of IUdR into DNA and subsequent radiation-induced damage triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for sensing DNA lesions, signaling their presence, and promoting either DNA repair or apoptosis. Key players in this pathway include sensor proteins that recognize DNA damage, transducer kinases that amplify the signal, and effector proteins that execute the cellular response, including cell cycle arrest.
Conclusion
This compound, through its active metabolite IUdR, acts as a potent radiosensitizer by being incorporated into the DNA of cancer cells. The available preclinical data, although limited in terms of comprehensive cell cycle distribution percentages for monotherapy, indicates that IUdR can induce cell cycle arrest, primarily by prolonging the G1 and G2/M phases. This effect is a direct consequence of the activation of the DNA damage response pathway following the formation of DNA lesions. Further research focusing on the cell cycle effects of this compound as a single agent across a broader range of cancer cell lines is warranted to fully elucidate its mechanism of action and to identify potential biomarkers for patient stratification. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of Ropidoxuridine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropidoxuridine (IPdR), an orally available halogenated pyrimidine, serves as a prodrug for the potent radiosensitizer iododeoxyuridine (IUdR).[1] Upon oral administration, this compound is efficiently metabolized to IUdR, which is subsequently incorporated into the DNA of rapidly proliferating cancer cells. This incorporation enhances the sensitivity of tumor cells to the cytotoxic effects of radiation therapy.[1] Preclinical studies in various mouse xenograft models have demonstrated the potential of this compound to improve the therapeutic index of radiotherapy. These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the oral administration of this compound in mouse models.
Data Presentation
Table 1: Summary of Preclinical Oral Dosing Regimens for this compound in Mice
| Mouse Model | Dosage | Dosing Frequency | Duration | Key Findings |
| Athymic Mice | Up to 1500 mg/kg/day | Three times daily (t.i.d.) | 6 - 14 days | Well-tolerated with no significant systemic toxicities.[2] |
| Athymic Nude Mice with Human Colon Cancer Xenografts | Up to 2 g/kg | Not specified | 6 days | Minimal host toxicity observed.[3] |
Table 2: Pharmacokinetic Parameters of this compound (IPdR) and its Metabolite (IUdR) in Mice Following Oral Administration
| Parameter | Value | Species/Model | Notes |
| Time to Peak Plasma Concentration (Tmax) | 15 - 45 minutes | Athymic Mice | For both IPdR and its active metabolite, IUdR.[2] |
| Peak Plasma Concentration (Cmax) | Data not available | - | - |
| Area Under the Curve (AUC) | Data not available | - | - |
| Half-life (t1/2) | Data not available | - | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (IPdR) powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL and 50 mL)
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle. The final concentration of the dosing solution will depend on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle solution. For a 0.5% CMC solution, weigh the appropriate amount of CMC powder and slowly add it to the sterile water while stirring vigorously with a magnetic stirrer to prevent clumping. Stir until the CMC is fully dissolved and the solution is clear.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the this compound suspension. In a sterile conical tube, add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
Store the formulation appropriately. The stability of the formulation should be determined. For short-term use, it is advisable to store it at 2-8°C and protect it from light. Before each use, ensure the suspension is thoroughly resuspended by vortexing or stirring.
Protocol 2: Oral Administration of this compound by Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)[4]
-
1 mL syringes
-
Animal scale
-
Permanent marker (optional)
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the this compound formulation to be administered.[4]
-
Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
-
-
Gavage Needle Measurement (Optional but Recommended):
-
To ensure the needle reaches the stomach without causing injury, measure the distance from the tip of the mouse's nose to the last rib.[4]
-
You can mark this length on the gavage needle with a permanent marker.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, directing it towards the back of the throat. The needle should slide easily down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[4]
-
Once the needle is in the correct position (at the pre-measured depth), slowly depress the syringe plunger to administer the formulation.
-
After administration, gently and slowly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for several minutes after the procedure for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth.
-
Return the mouse to its cage and monitor its general health and well-being according to the experimental protocol.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a radiosensitizer.
References
Application Notes and Protocols: Quantifying Ropidoxuridine Incorporation into DNA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropidoxuridine (IPdR) is a promising oral prodrug of the radiosensitizing agent 5-iododeoxyuridine (IUdR). Upon administration, this compound is converted to IUdR, which can be incorporated into the DNA of rapidly dividing cancer cells in place of thymidine. This incorporation sensitizes the cells to radiation therapy, enhancing the efficacy of cancer treatment. The degree of radiosensitization is directly correlated with the extent of IUdR incorporation into the tumor cell DNA. Therefore, accurate quantification of IUdR in the DNA of cancer cells is a critical biomarker for predicting and evaluating the therapeutic efficacy of this compound.
These application notes provide a detailed protocol for the quantification of this compound (measured as its active metabolite, IUdR) incorporation into genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for precise measurement of IUdR levels in biological samples.
Signaling Pathway and Mechanism of Action
This compound exerts its radiosensitizing effect through a multi-step process. After oral administration, it is absorbed and metabolized into IUdR. As a thymidine analog, IUdR is phosphorylated and subsequently incorporated into the DNA of proliferating cells during DNA replication. The presence of the iodine atom in the DNA structure makes it more susceptible to damage from ionizing radiation, leading to increased cell death.
Figure 1: this compound mechanism of action.
Experimental Workflow
The overall experimental workflow for quantifying IUdR incorporation into DNA involves several key steps, from cell culture and treatment to final analysis by LC-MS/MS. Each step is critical for obtaining accurate and reproducible results.
Figure 2: Experimental workflow for IUdR quantification.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed tumor cells (e.g., glioblastoma cell line U-251) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1, 10, 50 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours) to allow for incorporation into the DNA.
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA, and collect all cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Pellet Storage: Discard the supernatant and store the cell pellet at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS) and add Proteinase K. Incubate at 55°C for 1-3 hours or until the lysate is clear.
-
RNA Removal: Add RNase A to the lysate and incubate at 37°C for 30-60 minutes to degrade RNA.
-
DNA Precipitation: Add an equal volume of isopropanol or two volumes of cold ethanol to precipitate the genomic DNA.
-
DNA Pelleting: Spool the precipitated DNA using a sealed glass pipette or pellet it by centrifugation at 12,000 x g for 10 minutes.
-
Washing: Wash the DNA pellet twice with 70% ethanol to remove excess salts.
-
Drying and Resuspension: Air-dry the DNA pellet and resuspend it in a small volume of nuclease-free water or TE buffer.
-
DNA Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
Protocol 3: Enzymatic Digestion of DNA to Deoxynucleosides
-
Digestion Reaction Setup: In a microcentrifuge tube, combine 10-20 µg of genomic DNA with a cocktail of enzymes for complete digestion. A typical reaction includes:
-
Nuclease P1
-
Alkaline Phosphatase
-
(Optional: Benzonase and Phosphodiesterase I can also be used in a simplified one-step protocol.[1])
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 10 minutes.
-
Sample Preparation for LC-MS/MS: Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material. Transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Quantification of IUdR
-
Liquid Chromatography (LC) Separation:
-
Column: Use a C18 reverse-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient elution method to separate the deoxynucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30-95% B; 20-25 min, 95% B; 25-30 min, re-equilibrate to 2% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IUdR: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
Thymidine (d T): Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
Other deoxynucleosides (dG, dC, dA): Monitor their respective MRM transitions for normalization.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte.
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using known concentrations of IUdR and thymidine.
-
Data Analysis: Calculate the amount of IUdR and thymidine in each sample based on the standard curve.
-
Normalization: Express the incorporation of IUdR as a percentage of total thymidine (% IUdR incorporation = [IUdR] / ([IUdR] + [dT]) x 100).
-
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.
Table 1: this compound (IUdR) Incorporation in U-251 Glioblastoma Cells after 48 hours of Treatment.
| This compound Concentration (µM) | IUdR Incorporation (% of Total Thymidine) | Standard Deviation |
| 0 (Vehicle Control) | Not Detected | N/A |
| 1 | 0.85 | 0.12 |
| 10 | 4.23 | 0.45 |
| 50 | 15.78 | 1.89 |
Table 2: Time-Dependent Incorporation of 10 µM this compound (IUdR) in U-251 Cells.
| Treatment Duration (hours) | IUdR Incorporation (% of Total Thymidine) | Standard Deviation |
| 12 | 1.54 | 0.21 |
| 24 | 2.98 | 0.33 |
| 48 | 4.23 | 0.45 |
| 72 | 5.11 | 0.56 |
Conclusion
The protocols outlined in these application notes provide a robust and reliable method for quantifying the incorporation of this compound into the DNA of cancer cells using LC-MS/MS. This quantitative data is invaluable for preclinical and clinical studies aimed at understanding the pharmacodynamics of this compound and its potential as a radiosensitizing agent. Accurate measurement of IUdR incorporation can aid in dose optimization and patient stratification, ultimately contributing to the development of more effective cancer therapies.
References
Establishing Ropidoxuridine-Resistant Cancer Cell Lines for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Ropidoxuridine. The protocols outlined below are intended to serve as a foundational methodology for researchers investigating the mechanisms of resistance to this novel radiosensitizing agent.
Introduction to this compound
This compound (IPdR) is an orally administered prodrug of 5-iododeoxyuridine (IUdR), a halogenated pyrimidine analog.[1] Its primary mechanism of action involves the conversion to IUdR, which is then incorporated into the DNA of rapidly dividing cancer cells.[1][2] This incorporation makes the cancer cells more susceptible to the DNA-damaging effects of ionizing radiation, thus acting as a potent radiosensitizer.[2] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for optimizing its clinical efficacy and developing strategies to overcome treatment failure.
Data Presentation
Table 1: Hypothetical IC50 Values of Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Glioblastoma (e.g., U-87 MG) | 0.8 | 12.5 | 15.6 |
| Pancreatic Cancer (e.g., PANC-1) | 1.2 | 18.9 | 15.8 |
| Breast Cancer (e.g., MDA-MB-231) | 0.5 | 9.8 | 19.6 |
Note: The data presented in this table are illustrative and intended for guidance. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Example qPCR Analysis of Genes Implicated in this compound Resistance
| Gene | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Fold Change | Putative Role in Resistance |
| TK1 | 1.0 | 0.2 | -5.0 | Decreased drug activation |
| UNG | 1.0 | 3.5 | +3.5 | Enhanced DNA repair |
| ABCG2 | 1.0 | 4.2 | +4.2 | Increased drug efflux |
| PARP1 | 1.0 | 2.8 | +2.8 | Enhanced DNA repair |
Note: This table provides an example of expected changes in gene expression. Genes should be selected based on known mechanisms of nucleoside analog resistance.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of this compound-resistant cancer cell lines using a stepwise dose-escalation method.[3][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at a predetermined density in 96-well plates.
-
Treat with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[5]
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this medium, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
-
Stepwise increase in this compound concentration:
-
Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[3]
-
Monitor the cells closely for signs of toxicity and proliferation.
-
Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each step. This process can take several months.[4]
-
-
Cryopreservation of intermediate cell populations:
-
At each successful adaptation to a higher drug concentration, it is highly recommended to cryopreserve a batch of cells. This creates a stock of cells at different stages of resistance development.
-
-
Establishment of a stable resistant cell line:
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Verification of this compound Resistance
Materials:
-
Parental and putative this compound-resistant cell lines
-
96-well plates
-
This compound
-
Cell viability assay kit
Procedure:
-
Comparative IC50 determination:
-
Plate both the parental and the resistant cells in 96-well plates at the same density.
-
Treat both cell lines with a range of this compound concentrations, including concentrations well above the parental IC50.
-
After 72 hours, perform a cell viability assay.
-
Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant line / IC50 of parental line). A significantly higher IC50 in the resistant line confirms the resistant phenotype.[3]
-
Protocol 3: Molecular Characterization of Resistance
A. Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
Parental and resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TK1, UNG, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA extraction and cDNA synthesis:
-
Extract total RNA from both parental and resistant cell lines.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers for genes potentially involved in nucleoside analog resistance and a housekeeping gene for normalization.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression between the resistant and parental cells.
-
B. Western Blot for Protein Expression Analysis
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies against proteins of interest (e.g., Thymidine Kinase 1, UNG, ABCG2)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein extraction and quantification:
-
Lyse cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
-
Visualizations
Caption: Workflow for Establishing this compound-Resistant Cell Lines.
References
- 1. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Ropidoxuridine in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Ropidoxuridine (IPdR), a radiation sensitizer, in preclinical glioblastoma xenograft models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in combination with radiation therapy.
Introduction to this compound
This compound (5-iodo-2-pyrimidinone-2'-deoxyribose, IPdR) is an orally administered prodrug of the thymidine analog 5-iodo-2'-deoxyuridine (IUdR).[1] Upon oral administration, this compound is converted to its active form, IUdR, which is then incorporated into the DNA of rapidly dividing cells, such as cancer cells, in place of thymidine. This incorporation of a heavier halogen atom into the DNA sensitizes the tumor cells to the effects of ionizing radiation, leading to enhanced DNA damage and tumor cell death.
Dosage and Administration in Glioblastoma Xenografts
Preclinical studies in athymic nude mice bearing human glioblastoma xenografts have established effective oral dosage ranges and administration schedules for this compound as a radiosensitizer. The following tables summarize the key findings from these studies.
Table 1: this compound Dosage and Administration in U251 Human Glioblastoma Xenografts
| Total Daily Dose | Dosing Schedule | Duration | Key Findings |
| 250 mg/kg/day | Thrice a day (t.i.d.) | Not Specified | Improved efficiency of IPdR conversion to IUdR compared to once daily (q.d.) schedule. |
| 500 mg/kg/day | Once daily (q.d.) | Not Specified | Showed significant increase in tumor regrowth delay compared to radiation alone. |
| 500 mg/kg/day | Every other day (q.o.d.) | Not Specified | Showed greater IPdR conversion than the q.d. schedule and a reduction in systemic toxicity. |
| 500 mg/kg/day | Every 3rd day (q.3.d.) | Not Specified | Showed greater IPdR conversion than the q.d. schedule. |
| 1,000 mg/kg/day | Thrice a day (t.i.d.) | Not Specified | Improved efficiency of IPdR conversion to IUdR and higher IUdR-DNA incorporation in tumors. |
Table 2: this compound Dosage and Administration in U87 Human Glioblastoma Xenografts
| Daily Dose | Dosing Schedule | Duration | Key Findings |
| ≥ 500 mg/kg/day | Once daily (q.d.) | 14 days | Resulted in moderate inhibition of tumor growth as a single agent. |
| ≥ 500 mg/kg/day | Once daily (q.d.) with Radiotherapy (2 Gy/day x 4 days on days 11-14) | 14 days | Resulted in a significant IPdR dose-dependent tumor growth delay. |
Experimental Protocols
Establishment of Subcutaneous Glioblastoma Xenografts
This protocol describes the establishment of U251 or U87 human glioblastoma xenografts in athymic nude mice.
Materials:
-
U251 or U87 human glioblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Athymic nude mice (e.g., BALB/c nude or Nu/J, 6-8 weeks old)
-
27-30 gauge needles and syringes
Procedure:
-
Cell Culture: Culture U251 or U87 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell concentration to the desired density (e.g., 1 x 10^7 cells/mL).
-
Injection: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL, containing 1-2 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administration of this compound and Radiotherapy
This protocol outlines the oral administration of this compound and the delivery of radiation to mice with established glioblastoma xenografts.
Materials:
-
This compound (IPdR)
-
Vehicle for oral gavage (e.g., sterile water or a suitable suspension vehicle)
-
Oral gavage needles
-
Radiation source (e.g., X-ray irradiator)
-
Anesthetic for mice
Procedure:
-
This compound Preparation: Prepare the required concentration of this compound in the chosen vehicle.
-
Oral Administration: Administer the this compound suspension to the mice via oral gavage according to the predetermined dosage and schedule (e.g., once daily). For control groups, administer the vehicle only.
-
Radiotherapy: At the specified time point in the treatment schedule, anesthetize the mice and shield the non-tumor-bearing parts of the body.
-
Irradiation: Deliver the prescribed dose of radiation directly to the tumor.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Radiosensitizing Effect of Ropidoxuridine
Introduction
Ropidoxuridine (IPdR) is a promising, orally available halogenated pyrimidine prodrug designed to enhance the efficacy of radiation therapy.[1][2][3] In the body, this compound is converted to its active form, 5-iodo-2'-deoxyuridine (IUdR), which is then incorporated into the DNA of rapidly dividing cancer cells.[1][2] This incorporation makes the cancer cells more susceptible to the damaging effects of ionizing radiation, a mechanism that involves the creation of lethal DNA double-strand breaks.[1] These application notes provide detailed protocols for key in vitro assays to quantify the radiosensitizing effects of this compound, tailored for researchers in oncology and drug development.
Mechanism of Action of this compound as a Radiosensitizer
This compound's efficacy as a radiosensitizer stems from its conversion to IUdR, which competes with thymidine for incorporation into DNA during S-phase.[2] When cells with IUdR-substituted DNA are irradiated, the process leads to an increase in DNA double-strand breaks, enhancing cell death.[1] The preferential uptake of IUdR by rapidly proliferating tumor cells provides a therapeutic window, potentially sparing adjacent healthy tissues.[2]
References
- 1. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing DNA Strand Breaks Induced by Ropidoxuridine and Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropidoxuridine (IPdR) is a promising clinical-stage radiation sensitizer designed to enhance the efficacy of radiation therapy in treating solid tumors. As a prodrug, this compound is converted in the body to its active form, iododeoxyuridine (IUdR). IUdR, a halogenated pyrimidine, is preferentially incorporated into the DNA of rapidly dividing cancer cells in place of thymidine. Upon exposure to ionizing radiation, the incorporated IUdR acts as a potent radiosensitizer. The radiation energy is absorbed by the iodine atom, leading to a localized release of electrons and the formation of reactive uracil free radicals. This cascade of events results in a significant increase in the yield of DNA strand breaks, particularly the highly cytotoxic double-strand breaks (DSBs), ultimately leading to cancer cell death.
The effective assessment of these DNA strand breaks is paramount for understanding the mechanism of action of this compound, optimizing treatment protocols, and evaluating its therapeutic efficacy. These application notes provide detailed protocols for three widely accepted techniques for quantifying DNA strand breaks: the Comet Assay, γ-H2AX Foci Formation Assay, and Pulsed-Field Gel Electrophoresis (PFGE).
Mechanism of Action: this compound and Radiation-Induced DNA Damage
The synergistic effect of this compound and radiation is a multi-step process that culminates in enhanced DNA damage within cancer cells.
Experimental Protocols for Assessing DNA Strand Breaks
The following protocols are designed for in vitro assessment of DNA strand breaks in cancer cell lines treated with this compound and radiation.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single- and double-strand breaks, while the neutral version is more specific for double-strand breaks.
Experimental Workflow:
Protocol for Alkaline Comet Assay:
-
Cell Treatment: Culture cancer cells to the desired confluency. Treat with this compound (or IUdR) for a sufficient duration to allow for DNA incorporation (e.g., 24-48 hours). The concentration will be cell-line dependent and should be determined empirically.
-
Irradiation: After incubation with the radiosensitizer, irradiate the cells with the desired dose of ionizing radiation.
-
Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated slide (coated with 1% normal-melting-point agarose) and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: Gently place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
Neutralization: After electrophoresis, gently wash the slides three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining and Visualization: Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide. Visualize the comets using a fluorescence microscope.
-
Image Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to determine parameters such as tail length, percent DNA in the tail, and tail moment.
Protocol for Neutral Comet Assay:
The protocol is similar to the alkaline version with the following key differences, making it specific for the detection of double-strand breaks:
-
Lysis: Use a neutral lysis buffer (e.g., 2% SDS, 30 mM EDTA, 10 mM Tris, pH 8.0).
-
Electrophoresis: Use a neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.5).
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Mean Tail Moment (± SD) | Mean % DNA in Tail (± SD) |
| Control | 0 | 2.5 ± 0.8 | 3.1 ± 1.2 |
| This compound | 0 | 3.1 ± 1.0 | 4.5 ± 1.8 |
| Control | 2 | 15.8 ± 3.5 | 22.4 ± 4.1 |
| This compound | 2 | 35.2 ± 5.1 | 48.7 ± 6.3 |
| Control | 4 | 28.9 ± 4.8 | 41.3 ± 5.9 |
| This compound | 4 | 62.7 ± 7.2 | 75.1 ± 8.5 |
Note: The data presented in this table is illustrative and will vary depending on the cell line, drug concentration, and radiation dose.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence staining for γ-H2AX allows for the visualization of these breaks as distinct nuclear foci. The number of foci per cell is directly proportional to the number of DSBs.
Experimental Workflow:
Protocol for γ-H2AX Immunofluorescence Staining:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound as described for the comet assay.
-
Irradiation: Irradiate the cells and then return them to the incubator for a specified time (e.g., 30 minutes to 24 hours) to allow for foci formation and to study repair kinetics.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the foci using a fluorescence microscope. Capture images and count the number of γ-H2AX foci per nucleus. A cell with more than a basal number of foci (e.g., >5) is considered positive.
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Mean γ-H2AX Foci per Cell (± SD) | Percentage of Foci-Positive Cells (%) |
| Control | 0 | 1.2 ± 0.5 | 5 |
| This compound | 0 | 1.8 ± 0.7 | 8 |
| Control | 2 | 12.5 ± 2.8 | 85 |
| This compound | 2 | 28.4 ± 4.1 | 98 |
| Control | 4 | 23.1 ± 3.9 | 95 |
| This compound | 4 | 45.6 ± 5.7 | 100 |
Note: The data presented in this table is illustrative and will vary depending on the cell line, drug concentration, and radiation dose.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a powerful technique for separating large DNA molecules, making it ideal for the direct measurement of DNA double-strand breaks. In this assay, cells are embedded in agarose plugs, lysed, and the resulting high-molecular-weight DNA is subjected to an electric field that periodically changes direction. Broken DNA fragments can migrate out of the plug and into the gel, and the fraction of DNA that migrates is proportional to the number of DSBs.
Experimental Workflow:
Protocol for PFGE:
-
Cell Treatment and Harvesting: Treat and irradiate cells as previously described. Harvest and wash the cells, then resuspend them in PBS at a concentration of 2-5 x 10^7 cells/mL.
-
Embedding in Agarose Plugs: Mix the cell suspension with an equal volume of 1.5% low-melting-point agarose at 37°C and dispense into plug molds. Allow the plugs to solidify at 4°C.
-
Lysis and Proteinase K Digestion: Transfer the plugs to a lysis buffer (1% N-lauroylsarcosine, 0.5 M EDTA, pH 8.0) with 1 mg/mL proteinase K and incubate at 50°C for 48 hours.
-
Washing: Wash the plugs multiple times in a wash buffer (20 mM Tris, 50 mM EDTA, pH 8.0) to remove detergents and digested proteins.
-
Pulsed-Field Gel Electrophoresis: Load the agarose plugs into the wells of a 1% agarose gel. Perform electrophoresis using a CHEF (Clamped Homogeneous Electric Field) apparatus. The electrophoresis conditions (voltage, switch time, run time) will need to be optimized to resolve the desired range of DNA fragment sizes.
-
Gel Staining and Imaging: Stain the gel with a fluorescent dye and visualize the DNA using a gel documentation system.
-
Quantification: Quantify the amount of DNA that has migrated out of the plug (the "lane") and the amount remaining in the plug (the "well"). The fraction of DNA released (FAR) is calculated as: FAR = (DNA in lane) / (Total DNA in lane + well).
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Fraction of DNA Released (FAR) (± SD) |
| Control | 0 | 0.05 ± 0.02 |
| This compound | 0 | 0.07 ± 0.03 |
| Control | 10 | 0.25 ± 0.06 |
| This compound | 10 | 0.48 ± 0.08 |
| Control | 20 | 0.42 ± 0.07 |
| This compound | 20 | 0.75 ± 0.11 |
Note: The data presented in this table is illustrative and will vary depending on the cell line, drug concentration, and radiation dose.
DNA Damage Response Signaling Pathway
The induction of DNA double-strand breaks by this compound and radiation activates a complex network of signaling pathways known as the DNA Damage Response (DDR). This response is crucial for cell fate decisions, including cell cycle arrest to allow for DNA repair, or the initiation of apoptosis if the damage is too severe.
Conclusion
The combination of this compound and radiation represents a promising strategy for enhancing the therapeutic ratio of radiotherapy. The protocols detailed in these application notes provide robust and reliable methods for quantifying the extent of DNA strand breaks, a key indicator of the efficacy of this combination treatment. The Comet Assay, γ-H2AX Foci Formation Assay, and Pulsed-Field Gel Electrophoresis are complementary techniques that, when used together, can provide a comprehensive understanding of the DNA-damaging effects of this compound-mediated radiosensitization. This information is invaluable for the continued development and clinical application of this and other novel cancer therapies.
Troubleshooting & Optimization
Technical Support Center: Overcoming Ropidoxuridine Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Ropidoxuridine resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (IPdR) is an orally available prodrug of 5-iododeoxyuridine (IUdR), a halogenated pyrimidine.[1] Its primary mechanism of action is as a radiosensitizer. Following oral administration, this compound is converted to its active metabolite, IUdR. Rapidly dividing cancer cells incorporate IUdR into their DNA in place of thymidine during DNA replication.[2][3] When the cells are subsequently exposed to ionizing radiation, the presence of IUdR in the DNA leads to the formation of reactive uracil free radicals, causing lethal double-strand breaks and enhancing the cytotoxic effect of radiation.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors, primarily related to the metabolism of the drug and the cancer cell's ability to repair DNA damage. Key potential mechanisms include:
-
Upregulation of DNA Repair Pathways: The Base Excision Repair (BER) pathway is crucial for repairing the DNA single-strand breaks induced by IUdR.[2] Increased expression and activity of key BER proteins, such as XRCC1, can lead to more efficient repair of drug-induced DNA damage, thus conferring resistance.
-
Decreased Thymidine Kinase 1 (TK1) Activity: this compound's active metabolite, IUdR, requires phosphorylation by Thymidine Kinase 1 (TK1) to be incorporated into DNA.[3] Downregulation, mutation, or loss of function of TK1 can significantly reduce the activation of IUdR, leading to resistance.[4][5][6]
-
Altered Drug Metabolism and Transport: Although less characterized for this compound specifically, resistance to nucleoside analogs can be mediated by changes in the expression or activity of drug transporters that affect cellular uptake and efflux, as well as enzymes involved in the conversion of this compound to IUdR.
Q3: How can I experimentally verify the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed:
-
Assess DNA Repair Capacity: Compare the expression levels of key DNA repair proteins (e.g., XRCC1, PARP1) between your resistant and sensitive cell lines using techniques like Western blotting or qPCR. You can also perform functional assays to measure DNA repair activity, such as a comet assay to assess DNA damage and repair over time.
-
Evaluate Thymidine Kinase 1 (TK1) Status: Measure TK1 expression at both the mRNA (qPCR) and protein (Western blot) levels. Additionally, a TK1 activity assay can be performed to determine if the enzymatic function is compromised in the resistant cells. Sequencing the TK1 gene in resistant cells can identify potential mutations.
-
Drug Accumulation and Metabolism Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentrations of this compound and its metabolites (IUdR, IUdR-monophosphate) in sensitive versus resistant cells to assess for differences in uptake, efflux, or metabolic activation.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and strategies to overcome them.
Issue 1: Sub-optimal Radiosensitization Effect
Possible Causes:
-
Insufficient drug incubation time or concentration.
-
Low level of DNA incorporation of IUdR.
-
High intrinsic DNA repair capacity of the cancer cells.
Troubleshooting Steps:
-
Optimize Dosing and Timing: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time required to achieve maximum radiosensitization in your specific cell line.
-
Quantify IUdR Incorporation: Use techniques such as HPLC or flow cytometry to measure the percentage of thymidine replacement by IUdR in the DNA of treated cells.[7]
-
Inhibit DNA Repair Pathways: Consider co-treatment with a DNA repair inhibitor. For instance, a PARP inhibitor or a BER inhibitor like methoxyamine could potentiate the effects of this compound.
Issue 2: Acquired Resistance After Prolonged Treatment
Possible Causes:
-
Selection of a subpopulation of cells with pre-existing resistance.
-
Induction of resistance mechanisms such as upregulation of DNA repair or downregulation of TK1.
Troubleshooting Steps:
-
Characterize the Resistant Phenotype: Perform the experiments outlined in FAQ 3 to identify the specific mechanism of acquired resistance.
-
Implement Combination Therapy: Based on the identified resistance mechanism, introduce a second agent.
-
If BER is upregulated , consider a BER inhibitor.
-
If TK1 is downregulated , this pathway of activation is compromised, and alternative therapeutic strategies may be necessary.
-
-
Explore Alternative Radiosensitizers: If resistance to this compound is profound and cannot be readily overcome, consider testing other classes of radiosensitizing agents.
Experimental Protocols & Data
Table 1: Quantitative Data on Overcoming this compound (IUdR) Resistance
| Experimental Model | Resistance Mechanism | Strategy to Overcome Resistance | Key Quantitative Finding | Reference |
| Chinese Hamster Ovary (CHO) EM9 cells | Deficient in XRCC1 (BER pathway) | Genetic knockout of a key DNA repair protein | EM9 cells were significantly more sensitive to IUdR alone and in combination with ionizing radiation compared to parental XRCC1-proficient AA8 cells. | [2] |
| Human Colon Cancer (HCT116) cells | Competent DNA Repair | Inhibition of Base Excision Repair (BER) with methoxyamine | Methoxyamine increased IUdR cytotoxicity and incorporation into DNA, leading to greater radiosensitization. | [2] |
Detailed Methodologies
1. Western Blot for DNA Repair Protein Expression
-
Objective: To determine the protein expression levels of key DNA repair proteins (e.g., XRCC1, PARP1) in this compound-sensitive and -resistant cancer cells.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against XRCC1, PARP1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
2. Thymidine Kinase 1 (TK1) Activity Assay
-
Objective: To measure the enzymatic activity of TK1 in cell lysates from this compound-sensitive and -resistant cells.
-
Procedure:
-
Prepare cell extracts from sensitive and resistant cells.
-
Determine the protein concentration of the extracts.
-
Incubate a defined amount of cell extract with a reaction mixture containing [³H]-thymidine, ATP, and other necessary co-factors.
-
After a set incubation period, spot the reaction mixture onto DEAE-cellulose paper discs.
-
Wash the discs to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity of the discs using a scintillation counter to quantify the amount of [³H]-thymidine monophosphate formed.
-
Calculate TK1 activity as picomoles of dTMP formed per minute per milligram of protein.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Key mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 2. curetoday.com [curetoday.com]
- 3. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 5. The proliferation marker thymidine kinase 1 in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Thymidine kinase 1 related to Prolif-like T cells promoted GBM through regulation of cell cycle and EMT signals: a comprehensive research based on multi-omics analysis and experimental validation [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Ropidoxuridine In Vivo Conversion to IUdR: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo conversion of Ropidoxuridine to its active form, Idoxuridine (IUdR).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing lower than expected plasma levels of IUdR in our preclinical models after oral administration of this compound. What are the potential causes and troubleshooting steps?
A1: Lower than expected IUdR plasma levels can stem from several factors related to the administration, metabolism, and analysis of this compound. Here is a step-by-step troubleshooting guide:
-
Verify Drug Integrity and Formulation:
-
Compound Stability: Ensure the this compound compound has been stored correctly and has not degraded.
-
Formulation Issues: For oral gavage, ensure the compound is properly solubilized or suspended. Poor formulation can lead to incomplete absorption. Consider optimizing the vehicle. Strategies to improve oral drug bioavailability include prodrug modifications and formulation design.[1]
-
-
Animal Model Considerations:
-
Species Differences in Aldehyde Oxidase (AO) Activity: The primary enzyme responsible for converting this compound to IUdR is aldehyde oxidase (AO), which has marked interspecies variation in expression and activity.[2][3] Rodents, for instance, have four AOX genes, while higher primates have a single functional gene (AOX1).[4][5] This can lead to different metabolic rates. Ensure the chosen animal model is appropriate and consider characterizing its baseline AO activity.
-
Genetic Polymorphisms: Within a species, genetic polymorphisms in the AOX1 gene can result in functionally inactive or variably active enzymes.[6] This can lead to significant subject-to-subject variability in IUdR levels.
-
-
Experimental Procedure:
-
Dosing Accuracy: Double-check all calculations for dosing and ensure accurate administration.
-
Sample Collection and Handling: Collect blood samples at appropriate time points based on the known pharmacokinetics of this compound. Plasma levels of IUdR have been observed to peak within 15-45 minutes post-oral administration in preclinical models. Improper handling and storage of plasma samples can lead to degradation of this compound and IUdR.
-
-
Analytical Methods:
-
Assay Sensitivity and Specificity: Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound and IUdR in plasma to ensure it is sensitive and specific enough to detect the expected concentrations.
-
Q2: Are there known inhibitors or inducers of aldehyde oxidase that could affect the conversion of this compound to IUdR?
A2: Yes, certain compounds can interact with aldehyde oxidase and potentially alter the conversion of this compound.
-
Inhibitors: Several drugs are known to inhibit AO. While a clinically significant drug-drug interaction with this compound has not been extensively documented, co-administration with potent AO inhibitors could theoretically decrease the conversion to IUdR. Examples of known AO inhibitors include cimetidine, clozapine, chlorpromazine, and quinacrine.[4][7][8][9] If your experimental design includes co-administration of other therapeutic agents, it is crucial to assess their potential for AO inhibition.
-
Inducers: The induction of aldehyde oxidase is less well-characterized than that of cytochrome P450 enzymes. Some studies suggest that certain xenobiotics might induce AO activity, but this is not a well-established mechanism for drug-drug interactions.
Q3: How can we assess the activity of aldehyde oxidase in our experimental system?
A3: You can assess AO activity using both in vitro and in vivo approaches:
-
In Vitro Assays:
-
Liver Cytosol/S9 Fractions: Aldehyde oxidase is a cytosolic enzyme.[4][10] You can measure its activity in human liver cytosol or S9 fractions using a probe substrate like phthalazine.[8] The rate of metabolism of the probe substrate can be quantified by monitoring the formation of its metabolite.
-
Recombinant AOX1: Using purified recombinant human AOX1 allows for the direct study of this compound conversion in a controlled system.
-
-
In Vivo Assessment:
-
Pharmacokinetic Studies: A well-designed pharmacokinetic study measuring the plasma concentrations of both this compound and IUdR over time can provide an indirect measure of in vivo AO activity. A high ratio of IUdR to this compound would indicate efficient conversion.
-
Q4: We are concerned about variability in our results. Could genetic factors be at play?
A4: Yes, genetic polymorphisms in the aldehyde oxidase gene (AOX1) are a significant source of inter-individual variability in the metabolism of its substrates.[6]
-
Single Nucleotide Polymorphisms (SNPs): Several SNPs in the AOX1 gene have been identified that can lead to decreased or even inactive enzyme function.[6]
-
Screening for Polymorphisms: If you are working with human subjects or human-derived materials (e.g., liver tissue), genotyping for known AOX1 variants can help explain variability in IUdR levels. For preclinical models, it is important to be aware of the genetic background of the animals, as different strains may have different AO activities.
Q5: What is the downstream indicator of successful this compound to IUdR conversion and how can we measure it?
A5: The ultimate goal of this compound administration as a radiosensitizer is the incorporation of IUdR into the DNA of proliferating cells. Therefore, measuring the percentage of IUdR-DNA incorporation is a key downstream indicator of successful conversion and biological activity.
-
Measurement of IUdR-DNA Incorporation: This can be achieved by isolating DNA from tissues of interest (e.g., tumor and normal tissues) and using techniques such as:
-
Mass Spectrometry (MS)-based methods: Following enzymatic digestion of DNA to individual nucleosides, the ratio of IUdR to thymidine can be accurately quantified.
-
Immunohistochemistry (IHC): Using antibodies specific for IUdR (or similar halogenated pyrimidines like BrdU), you can visualize and quantify its incorporation into the nuclei of cells in tissue sections.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of IUdR after Oral this compound Administration in a Phase I Clinical Trial [12][13]
| Dose of this compound (mg, QD) | Number of Patients | Mean Peak Plasma IUdR Concentration (µM/L) |
| 150 | 1 | Not Reported |
| 300 | 1 | Not Reported |
| 600 | 4 | ~ 0.5 |
| 900 | 3 | ~ 0.8 |
| 1200 | 4 | ~ 1.2 |
| 1800 | 3 | ~ 1.5 |
Note: The recommended Phase II dose was determined to be 1200 mg once daily (QD), which achieved the target plasma IUdR levels of ≥1μM/L for radiosensitization.[12][13]
Table 2: IUdR-DNA Incorporation in a Human Glioblastoma Xenograft Model (U251)
| Treatment Schedule (Total Daily Dose: 1000 mg/kg) | Tissue | % IUdR-DNA Incorporation (Mean ± SE) |
| Once Daily (q.d.) | Tumor | ~ 2.5% |
| Once Daily (q.d.) | Small Intestine | ~ 1.5% |
| Once Daily (q.d.) | Bone Marrow | ~ 1.0% |
| Three Times Daily (t.i.d.) | Tumor | ~ 4.0% |
| Three Times Daily (t.i.d.) | Small Intestine | ~ 3.5% |
| Three Times Daily (t.i.d.) | Bone Marrow | ~ 2.5% |
Note: A divided daily dosing schedule (t.i.d.) resulted in significantly higher IUdR-DNA incorporation in both tumor and normal tissues compared to a single daily dose (q.d.) at the same total daily dosage.[14]
Detailed Experimental Protocols
Protocol 1: Quantification of this compound and IUdR in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of IUdR).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound, IUdR, and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and IUdR in blank plasma.
-
Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Measurement of IUdR Incorporation into DNA
-
DNA Isolation:
-
Homogenize tissue samples (e.g., tumor, small intestine, bone marrow) and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
Quantify the extracted DNA using a UV-Vis spectrophotometer.
-
-
DNA Hydrolysis:
-
To 10 µg of DNA, add nuclease P1 and alkaline phosphatase to enzymatically digest the DNA into individual deoxyribonucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested DNA sample using an LC-MS/MS method optimized for the separation and detection of deoxythymidine and IUdR.
-
-
Calculation of % IUdR Incorporation:
-
Calculate the percentage of IUdR incorporation using the following formula: % IUdR Incorporation = ([IUdR] / ([IUdR] + [Thymidine])) * 100
-
Visualizations
Caption: Metabolic pathway of this compound to IUdR and its incorporation into DNA.
Caption: Experimental workflow for assessing this compound metabolism and activity.
References
- 1. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 2. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Single Nucleotide Polymorphisms on Human Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. In Vivo Assay of Cellular Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 12. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ropidoxuridine radiosensitization assays
Welcome to the technical support center for Ropidoxuridine radiosensitization assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Introduction to this compound
This compound (IPdR) is an orally available prodrug of 5-iodo-2'-deoxyuridine (IUdR), a halogenated pyrimidine that acts as a potent radiosensitizer.[1][2][3][4] The primary mechanism of action involves the conversion of this compound to IUdR, which is then incorporated into the DNA of rapidly proliferating cancer cells in place of thymidine.[3] This incorporation makes the DNA more susceptible to damage from ionizing radiation, leading to an increase in lethal DNA double-strand breaks and enhanced tumor cell killing.[3] this compound is currently under investigation in clinical trials for treating aggressive cancers such as glioblastoma.[5][6][7][8] Preclinical studies have suggested that this compound has a more favorable therapeutic index compared to direct administration of IUdR.[2][4][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in this compound radiosensitization assays.
Clonogenic Survival Assays
Question 1: We are observing high variability in colony formation between replicate plates in our clonogenic survival assays. What could be the cause?
Answer: High variability in clonogenic assays is a common issue and can stem from several factors:
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Inconsistent Cell Seeding: Ensure a single-cell suspension is achieved before plating. Clumps of cells will lead to an overestimation of surviving colonies. Gently pipette the cell suspension up and down before plating and visually inspect for clumps.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth. To mitigate this, consider not using the outermost wells or ensure a humidified environment in the incubator.
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Plating Density: The optimal seeding density is cell-line dependent and should be determined empirically. Seeding too few cells can lead to poor colony formation due to lack of paracrine signaling, while seeding too many can result in overlapping colonies that are difficult to count.
-
Incubation Time: The time required for colonies to reach a countable size (typically >50 cells) varies between cell lines. If the incubation time is too short, colonies may be too small to count accurately. If it's too long, colonies may merge.
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Media Composition: Ensure the culture medium is fresh and contains all necessary supplements. Variations in media batches or supplement concentrations can impact cell growth.
Question 2: The radiosensitizing effect of this compound is not as pronounced as expected in our clonogenic assays.
Answer: Several factors could contribute to a reduced-than-expected radiosensitizing effect:
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Insufficient Drug Incubation Time: For IUdR (the active metabolite of this compound) to be incorporated into the DNA, cells need to undergo at least one round of DNA replication in the presence of the drug. Ensure that the pre-incubation time with this compound is sufficient for your cell line's doubling time.
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Suboptimal this compound Concentration: The optimal concentration of this compound for radiosensitization can vary between cell lines. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cells.
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Timing of Irradiation: The timing of irradiation relative to this compound treatment is critical. Irradiation should be performed after sufficient time has been allowed for IUdR incorporation into the DNA.
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Cell Cycle Distribution: The radiosensitizing effect of IUdR is most prominent in cells that are in the S-phase of the cell cycle during drug exposure. Ensure your cell population is actively proliferating.
Cell Viability Assays (e.g., MTT, PrestoBlue)
Question 3: Our MTT assay results are showing inconsistent readings or high background. Could this compound be interfering with the assay?
Answer: Yes, it is possible for compounds to interfere with tetrazolium-based assays like MTT. Here are some potential issues and solutions:
-
Chemical Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To test for this, include a control well with media, this compound, and the MTT reagent, but without cells. If a color change occurs, it indicates direct reduction by the drug.
-
Altered Cellular Metabolism: this compound, as a nucleoside analog, could potentially alter the metabolic activity of the cells without directly affecting their viability.[5][6] This can lead to an under- or overestimation of cell viability by assays that measure metabolic activity.
-
Solution: It is highly recommended to validate your findings with a different type of viability assay that has a different readout, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain).
-
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals in MTT assays can lead to inaccurate readings. Ensure complete solubilization by thorough mixing and allowing sufficient time for the solvent to act.
Question 4: We are using a fluorescence-based viability assay (like PrestoBlue or CellTiter-Blue) and are seeing unexpected fluorescence.
Answer: Similar to MTT assays, fluorescent viability dyes can be subject to interference:
-
Compound Autofluorescence: this compound itself is not known to be fluorescent, but it's good practice to check for any potential autofluorescence of your test compound at the excitation and emission wavelengths of your assay. Run a control with the compound in media without cells.
-
Changes in Redox Environment: These assays rely on the reduction of a substrate by metabolically active cells. If this compound treatment alters the cellular redox state, it could affect the assay readout.
-
Solution: As with MTT assays, confirming results with an orthogonal method is crucial.
-
Apoptosis Assays (e.g., Annexin V/PI)
Question 5: In our Annexin V/PI flow cytometry experiments, we are seeing a high percentage of Annexin V positive/PI positive cells soon after irradiation. Is this expected?
Answer: A high number of double-positive cells can indicate late-stage apoptosis or necrosis. Here are some considerations:
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Time Point of Analysis: The kinetics of apoptosis can vary. An early time point might show more early apoptotic cells (Annexin V positive/PI negative), while later time points will show an increase in late apoptotic/necrotic cells. It is important to perform a time-course experiment to capture the full apoptotic response.
-
Radiation Dose: High doses of radiation can induce necrosis in addition to apoptosis, leading to a rapid increase in PI-positive cells.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to an increase in false-positive PI staining. Handle cells gently and keep them on ice.
-
Compensation Issues: In flow cytometry, improper compensation for spectral overlap between the fluorochromes used for Annexin V and PI can lead to inaccurate population gating. Always use single-stained controls to set up compensation correctly.
DNA Damage Response Assays (e.g., γH2AX Foci Formation)
Question 6: We are having trouble getting clear and quantifiable γH2AX foci in our immunofluorescence experiments.
Answer: Several technical aspects can affect the quality of γH2AX staining:
-
Antibody Quality and Concentration: Use a well-validated antibody for γH2AX and titrate it to determine the optimal concentration that gives a good signal-to-noise ratio.
-
Fixation and Permeabilization: The fixation and permeabilization steps are critical for antibody access to the nucleus. Ensure that the protocols are followed precisely. Over-fixation can mask the epitope, while insufficient permeabilization will prevent the antibody from reaching its target.
-
Timing of Analysis: γH2AX foci formation is a dynamic process. Foci appear rapidly after DNA damage (within minutes) and then resolve as the damage is repaired. The peak of foci formation is typically around 30-60 minutes post-irradiation.[9] To assess repair, you will need to look at later time points (e.g., 4, 8, 24 hours).
-
Image Acquisition and Analysis: Use a consistent imaging setup (microscope, objective, laser power, exposure time) for all samples. For quantification, use automated image analysis software to avoid user bias in counting foci. Be aware that at high radiation doses, foci can overlap, making accurate quantification challenging.[9]
Cell Cycle Analysis
Question 7: Our cell cycle analysis after this compound and radiation treatment is showing inconsistent results between experiments.
Answer: Reproducibility in cell cycle analysis depends on careful experimental execution:
-
Cell Synchrony: If you are not using a synchronized cell population, the distribution of cells in different phases of the cell cycle can vary depending on the confluency and growth rate of the culture at the time of treatment.
-
Fixation Technique: The method of fixation (e.g., ethanol) can significantly impact the quality of the DNA histogram. Ensure that the fixation is performed consistently and at the correct temperature (e.g., ice-cold ethanol).
-
Staining Protocol: The concentration of the DNA-binding dye (e.g., propidium iodide) and the inclusion of RNase to eliminate staining of double-stranded RNA are critical for obtaining a clean DNA histogram.
-
Flow Cytometer Setup: Consistent instrument settings, including laser alignment, fluidics, and detector voltages, are essential for reproducible results.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number of cells (optimized for each cell line and radiation dose) into 6-well plates.
-
This compound Treatment: Allow cells to attach overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for a period equivalent to at least one cell doubling time.
-
Irradiation: After the this compound incubation, irradiate the plates with the desired doses of ionizing radiation.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days, depending on the cell line, to allow for colony formation.
-
Staining and Counting: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
This compound Treatment and Irradiation: Treat the cells with this compound and irradiate as described for the clonogenic assay.
-
MTT Addition: At the desired time point after treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and radiation as desired.
-
Cell Harvesting: At the end of the treatment period, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately by flow cytometry. Use single-stained controls for compensation.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and irradiate as required.
-
Fixation and Permeabilization: At the desired time point after irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: Use image analysis software to count the number of γH2AX foci per nucleus.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound and radiation. Harvest the cells at the desired time points.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical in vitro studies to illustrate the expected outcomes of this compound radiosensitization assays.
Table 1: Clonogenic Survival Assay Data
| Treatment | Radiation Dose (Gy) | Surviving Fraction |
| Control | 0 | 1.00 |
| Control | 2 | 0.65 |
| Control | 4 | 0.30 |
| Control | 6 | 0.10 |
| This compound | 0 | 0.98 |
| This compound | 2 | 0.45 |
| This compound | 4 | 0.15 |
| This compound | 6 | 0.03 |
Table 2: Apoptosis Analysis (Annexin V/PI Assay)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control + 0 Gy | 2.1 | 1.5 |
| Control + 4 Gy | 8.5 | 5.2 |
| This compound + 0 Gy | 3.0 | 1.8 |
| This compound + 4 Gy | 25.6 | 15.3 |
Table 3: DNA Damage Analysis (γH2AX Foci)
| Treatment | Time post-IR (hours) | Average γH2AX Foci per Cell |
| Control + 4 Gy | 1 | 25.3 |
| Control + 4 Gy | 24 | 4.1 |
| This compound + 4 Gy | 1 | 35.8 |
| This compound + 4 Gy | 24 | 12.7 |
Table 4: Cell Cycle Analysis
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control + 0 Gy | 55.2 | 28.1 | 16.7 |
| Control + 4 Gy | 45.8 | 15.3 | 38.9 |
| This compound + 0 Gy | 54.9 | 28.5 | 16.6 |
| This compound + 4 Gy | 30.1 | 10.2 | 59.7 |
Visualizations
Signaling Pathway of this compound-Mediated Radiosensitization
Caption: this compound radiosensitization signaling pathway.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow for a clonogenic survival assay.
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for an Annexin V/PI apoptosis assay.
References
- 1. Quantitative analysis of the effects of iododeoxyuridine and ionising radiation treatment on the cell cycle dynamics of DNA mismatch repair deficient human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization [mdpi.com]
- 4. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting inflammatory pathways for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation-Induced Gamma-H2AX Foci Staining and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Ropidoxuridine on normal tissue radiosensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Ropidoxuridine on normal tissue radiosensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound (IPdR) is an orally administered prodrug of the radiosensitizing agent 5-iododeoxyuridine (IUdR).[1] After oral intake, this compound is converted to IUdR by hepatic aldehyde oxidase.[2] IUdR, being an analog of thymidine, is incorporated into the DNA of rapidly dividing cells during replication.[2][3] The presence of the iodine atom in the DNA structure makes the cells more susceptible to damage from ionizing radiation, leading to an increase in DNA strand breaks and enhanced cell killing.[2]
Q2: How does this compound's effect on normal tissues compare to its effect on tumors?
A2: Preclinical studies suggest that this compound has a favorable therapeutic index, meaning it shows greater radiosensitizing effects in tumors compared to normal tissues.[2][3] This is attributed to the higher proliferative rate of cancer cells, leading to greater incorporation of the active metabolite, IUdR, into their DNA.[2] One study in athymic mice with human colon cancer xenografts found that orally administered this compound resulted in 2-3 times greater IUdR-DNA incorporation in the tumor compared to systemically administered IUdR at the highest tolerated doses.[2] Concurrently, this compound led to lower IUdR-DNA incorporation in normal tissues like bone marrow and intestine compared to direct IUdR administration.[2][3]
Q3: What are the known toxicities of this compound in combination with radiation in a clinical setting?
A3: A Phase I clinical trial of this compound combined with radiation therapy in patients with advanced metastatic gastrointestinal cancers identified the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). The recommended Phase II dose was determined to be 1200 mg per day.[1][4] At a dose of 1800 mg per day, DLTs were observed.[1][4] Researchers should be aware of potential side effects and monitor subjects accordingly, especially when escalating doses in preclinical or clinical studies.
Q4: Are there established protocols to assess this compound-induced normal tissue radiosensitivity?
A4: While specific protocols for this compound are detailed in individual preclinical and clinical studies, general methodologies for assessing radiation-induced normal tissue damage are well-established. For instance, radiation dermatitis can be evaluated using standardized scoring systems like the Radiation Therapy Oncology Group (RTOG) scale or the Common Terminology Criteria for Adverse Events (CTCAE).[5] These scales grade reactions based on erythema, desquamation, and other clinical signs.[5][6] For internal organs, histopathological analysis and specific functional assays are typically employed in preclinical models.
Troubleshooting Guides
Issue: Higher than expected normal tissue toxicity in animal models.
-
Possible Cause 1: Incorrect Dosing. The dose of this compound may be too high. Preclinical studies in athymic mice showed that while doses up to 1 g/kg/day were tolerated, higher doses of the active metabolite IUdR led to significant weight loss.[2]
-
Solution: Review the dosing regimen. Refer to published preclinical studies to establish a safe starting dose and dose-escalation plan.[4] Consider that the tolerability can vary between different animal strains and species.
-
-
Possible Cause 2: Animal Model Sensitivity. The specific animal model may have a higher sensitivity to this compound or radiation.
-
Solution: Characterize the baseline radiosensitivity of the chosen animal model. If possible, compare with data from other published studies. Ensure that the radiation dose and fractionation schedule are appropriate for the model and the specific normal tissue being evaluated.
-
-
Possible Cause 3: Drug Formulation or Administration Issues. Problems with the formulation or route of administration could lead to altered pharmacokinetics and increased systemic exposure.
-
Solution: Verify the stability and concentration of the this compound formulation. For oral administration, ensure consistent delivery and absorption. Monitor animal well-being closely for signs of gastrointestinal distress that might affect drug absorption.
-
Issue: Difficulty in detecting a therapeutic window between tumor and normal tissue.
-
Possible Cause 1: Suboptimal Dosing and Radiation Schedule. The timing and duration of this compound administration relative to radiation exposure are critical for maximizing differential effects.
-
Solution: In a key preclinical study, this compound was administered daily for several days before and during radiation treatment to maximize IUdR incorporation into the tumor DNA.[2][4] Experiment with different schedules of drug administration and radiation fractionation to optimize the therapeutic window.
-
-
Possible Cause 2: Low Proliferative Rate of the Tumor Model. If the tumor model has a slow growth rate, the incorporation of IUdR may be reduced, diminishing the differential effect compared to rapidly dividing normal tissues like the gastrointestinal tract and bone marrow.
-
Solution: Select a tumor model with a proliferation rate that is representative of the intended clinical target. Characterize the cell cycle kinetics of both the tumor and relevant normal tissues in the model.
-
Data Presentation
Table 1: Comparison of Idoxuridine (IUdR) and this compound (IPdR) Toxicity and DNA Incorporation in Athymic Mice with HCT-116 Xenografts
| Treatment Group | Maximum Tolerated Dose (mg/kg/day) | Body Weight Change | % IUdR-DNA Incorporation in Bone Marrow | % IUdR-DNA Incorporation in Intestine | % IUdR-DNA Incorporation in Tumor |
| IUdR (oral) | 250 | >10% loss | >5% | >5% | Not specified at MTD, but lower than IPdR |
| IPdR (oral) | 1000 | No loss | 1.5 - 4% | 1.5 - 4% | 2-3 times higher than IUdR |
Data summarized from a study by Kinsella et al. (1994) in Cancer Research.[2]
Experimental Protocols
Key Experiment: Preclinical Evaluation of this compound Toxicity and DNA Incorporation
This protocol is based on the methodology described by Kinsella et al. in their 1994 study comparing oral IUdR and IPdR in athymic mice.[2]
-
Animal Model: Athymic nude mice.
-
Tumor Model: Human colon cancer (HCT-116) xenografts implanted subcutaneously on the flank and as liver metastases.
-
Drug Administration:
-
This compound (IPdR) or Idoxuridine (IUdR) administered daily for 6 days via oral gavage.
-
Dose escalation studies performed to determine the maximum tolerated dose (MTD), defined by parameters such as body weight loss.
-
-
Toxicity Assessment:
-
Daily monitoring of body weight and general health status.
-
-
Pharmacokinetic Analysis:
-
Blood samples collected at various time points after oral administration of IPdR.
-
Plasma concentrations of IPdR and its metabolite, IUdR, measured to determine the efficiency of conversion.
-
-
DNA Incorporation Analysis:
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At the end of the treatment period, animals are euthanized.
-
Tumor, bone marrow, and intestinal tissues are harvested.
-
DNA is isolated from the tissues.
-
The percentage of thymidine replacement by IUdR in the DNA is quantified using specialized analytical techniques (e.g., HPLC or mass spectrometry).
-
-
Enzyme Activity Assay:
-
Activity of aldehyde oxidase, the enzyme responsible for converting IPdR to IUdR, is measured in tissue homogenates from the liver and other normal and tumor tissues.
-
Visualizations
Caption: Mechanism of this compound as a radiosensitizer.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo comparison of oral 5-iodo-2'-deoxyuridine and 5-iodo-2-pyrimidinone-2'-deoxyribose toxicity, pharmacokinetics, and DNA incorporation in athymic mouse tissues and the human colon cancer xenograft, HCT-116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of Principles of Systems Biology and Radiation Biology: Toward Development of in silico Models to Optimize IUdR-Mediated Radiosensitization of DNA Mismatch Repair Deficient (Damage Tolerant) Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to manage radiation-induced dermatitis? | Kiprian | Nowotwory. Journal of Oncology [journals.viamedica.pl]
- 6. eviq.org.au [eviq.org.au]
Technical Support Center: Ropidoxuridine and Genomic Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for ropidoxuridine to induce genomic instability. The following information is based on the known mechanism of its active metabolite, iododeoxyuridine (IUdR), and established methodologies for assessing the genotoxicity of nucleoside analogs. Specific preclinical genotoxicity data for this compound is not publicly available and is likely contained within regulatory submissions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered prodrug of iododeoxyuridine (IUdR).[1][2] After absorption, it is converted to IUdR, a halogenated pyrimidine analog of thymidine.[3] During DNA synthesis, IUdR can be incorporated into the DNA of rapidly dividing cells in place of thymidine.[3] The primary therapeutic application of this compound is as a radiosensitizer.[3][4] When cells with IUdR-containing DNA are exposed to ionizing radiation, the iodine atom enhances the absorption of radiation energy, leading to the formation of uracil free radicals and a subsequent increase in DNA single- and double-strand breaks, ultimately causing cell death.[1][3]
Q2: Does this compound have the potential to cause genomic instability on its own?
A2: As a nucleoside analog that gets incorporated into DNA, there is a theoretical potential for this compound's active metabolite, IUdR, to induce genomic instability. The incorporation of a modified base can potentially interfere with DNA replication and repair processes. However, this compound has been reported to be well-tolerated in clinical trials, with manageable toxicity.[5][6] Studies on the related compound, bromodeoxyuridine (BrdU), have shown that it can impact cell cycle progression even without radiation.[7] Direct public evidence from preclinical genotoxicity studies on this compound without concurrent radiation is limited.
Q3: What are the standard assays to test for the genotoxic potential of a nucleoside analog like this compound?
A3: A standard battery of in vitro and in vivo genotoxicity assays is typically used to assess the potential of a new chemical entity to cause genetic damage.[8] For a compound like this compound, these would likely include:
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Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[6]
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In Vitro Chromosomal Aberration Assay: To identify structural chromosomal damage in mammalian cells.[6]
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In Vitro Micronucleus Assay: To detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[6][9]
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In Vivo Micronucleus Assay: To assess chromosomal damage in a whole animal model, typically in bone marrow erythrocytes.[10]
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Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks in individual cells.[11][12]
Q4: How does the inhibition of DNA repair pathways affect the action of this compound's active metabolite, IUdR?
A4: The cytotoxicity and radiosensitizing effects of IUdR are enhanced when DNA repair pathways are inhibited. Specifically, studies have shown that impairment of the Base Excision Repair (BER) pathway, which is crucial for repairing single-strand breaks, significantly increases the cell-killing effects of IUdR, both alone and in combination with radiation.[13] This suggests that the genomic instability induced by IUdR is actively managed by cellular DNA repair mechanisms.
Troubleshooting Guides
Issue: High background DNA damage in control cells during a Comet Assay.
| Possible Cause | Troubleshooting Step |
| Harsh cell handling | Handle cells gently during harvesting and processing to minimize mechanical DNA damage. |
| Suboptimal lysis conditions | Ensure the lysis solution is fresh and kept at 4°C. |
| Exposure to light | Protect cells from light during all stages of the assay, as UV light can induce DNA damage. |
| Contaminated reagents | Use high-purity, sterile-filtered reagents. |
Issue: Low or no micronucleus formation in positive control group in an In Vitro Micronucleus Assay.
| Possible Cause | Troubleshooting Step |
| Ineffective positive control | Verify the concentration and activity of the positive control agent (e.g., mitomycin C). |
| Insufficient cell division | Ensure that the cell culture conditions are optimal for cell proliferation and that a sufficient number of cells have undergone mitosis. The use of cytochalasin B can help isolate cells that have completed one cell division.[14] |
| Incorrect scoring | Ensure proper training on the criteria for identifying micronuclei. |
Quantitative Data Summary
The following tables represent hypothetical data from a standard battery of genotoxicity tests for a nucleoside analog like this compound. Note: This is illustrative data for educational purposes and does not represent actual experimental results for this compound.
Table 1: Hypothetical Results from In Vitro Genotoxicity Assays
| Assay | Cell Line | Concentration Range | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98, TA100 | 0.1 - 1000 µ g/plate | With and Without | Negative |
| Chromosomal Aberration | CHO-K1 | 1 - 100 µM | With and Without | Positive (at ≥ 50 µM) |
| Micronucleus Assay | Human Lymphocytes | 1 - 100 µM | Without | Positive (at ≥ 50 µM) |
Table 2: Hypothetical Results from In Vivo Micronucleus Assay
| Species | Route of Administration | Dose Levels (mg/kg/day) | Sampling Time (hours) | Result |
| Mouse | Oral | 0, 100, 300, 1000 | 24 and 48 | Negative |
Experimental Protocols
Protocol 1: In Vitro Micronucleus Assay for this compound
This protocol is adapted from standard OECD guidelines for the in vitro micronucleus test.[9]
-
Cell Culture: Culture human peripheral blood lymphocytes in appropriate medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.
-
Exposure: Add this compound at a range of concentrations (e.g., 1, 10, 50, 100 µM) to the cell cultures for a short exposure period (e.g., 3-4 hours). Include a vehicle control and a positive control (e.g., mitomycin C).
-
Cytochalasin B Addition: After the exposure period, wash the cells and resuspend them in fresh medium containing cytochalasin B (typically 3-6 µg/mL) to block cytokinesis.[15]
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9] A positive result is a dose-dependent increase in the frequency of micronucleated cells.
Protocol 2: Comet Assay for Detection of DNA Strand Breaks
This protocol is a generalized procedure for the alkaline Comet Assay.[12][16]
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Cell Preparation: Prepare a single-cell suspension of the cells to be tested (e.g., a human cancer cell line) and expose them to various concentrations of this compound for a defined period.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., DAPI or SYBR Green). Visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Visualizations
Caption: Mechanism of this compound as a Radiosensitizer.
Caption: Standard workflow for assessing genotoxicity.
Caption: Simplified DNA damage response signaling pathway.
References
- 1. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 4. This compound for Gastrointestinal Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Shuttle Pharmaceuticals Provides Corporate Update on Phase 2 Clinical Trial of this compound for Glioblastoma and Advances Diagnostics Initiative | Nasdaq [nasdaq.com]
- 6. Shuttle Pharma FDA Orphan-Drug Nears Patient Enrollment Milestone for Phase 2 Clinical Trial | Shuttle Pharmaceuticals [shuttlepharma.com]
- 7. Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. criver.com [criver.com]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of base excision repair potentiates iododeoxyuridine-induced cytotoxicity and radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
Validation & Comparative
Ropidoxuridine in Glioblastoma: A Comparative Analysis of a Novel Radiosensitizer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ropidoxuridine's effectiveness in specific glioma subtypes against current therapeutic alternatives. This document synthesizes available preclinical and clinical data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer an objective evaluation of this emerging therapeutic agent.
This compound (IPdR) is an investigational prodrug designed to enhance the efficacy of radiation therapy in treating aggressive brain tumors. As a halogenated pyrimidine, its mechanism of action centers on sensitizing rapidly dividing cancer cells to the cytotoxic effects of radiation. Currently, this compound is under evaluation in a Phase 2 clinical trial for patients with newly diagnosed IDH wild-type, MGMT promoter unmethylated glioblastoma, a subtype with a particularly poor prognosis.[1][2]
Mechanism of Action
This compound is orally administered and, upon absorption, is converted in the liver to its active metabolite, 5-iodo-2'-deoxyuridine (IUdR).[3] IUdR, a thymidine analog, is then incorporated into the DNA of rapidly proliferating cells, such as cancer cells. The presence of the iodine atom in the DNA structure makes the cells more susceptible to damage from ionizing radiation, leading to increased DNA double-strand breaks and subsequent cell death.[4] This targeted radiosensitization aims to improve local tumor control while potentially minimizing systemic toxicity compared to direct intravenous administration of IUdR.[2][3]
Caption: this compound's conversion to IUdR and subsequent incorporation into tumor DNA, leading to radiosensitization and enhanced cell death upon radiation.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and standard-of-care treatments for IDH wild-type, MGMT unmethylated glioblastoma. It is important to note that direct head-to-head comparative data for this compound is not yet available as the Phase 2 trial is ongoing. The data for this compound is based on a preclinical study, while the data for alternatives is from clinical studies in the target patient population.
Table 1: Preclinical Efficacy of this compound in a Human Glioblastoma Xenograft Model
| Treatment Group | Tumor Model | Outcome | Result |
| This compound + Radiation Therapy | U87 human glioblastoma subcutaneous xenografts | Tumor Growth Delay | Significant, dose-dependent tumor growth delay.[3] |
Table 2: Clinical Efficacy of Standard and Alternative Therapies in IDH Wild-Type, MGMT Unmethylated Glioblastoma
| Treatment | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Radiation Therapy Alone | Newly Diagnosed Elderly | 10.5 months[5][6] | Not Reported |
| Radiation Therapy + Temozolomide | Newly Diagnosed Elderly | 13.6 months[7][6] | Not Reported |
| Radiation Therapy + Temozolomide | Newly Diagnosed (All Ages) | 11.8 - 14.0 months[8][9] | Not Reported |
| Lomustine + Temozolomide | Newly Diagnosed, MGMT methylated | 48.1 months[10][11] | 16.7 months[12] |
| Bevacizumab | Recurrent | 7.8 months[13] | 4.4 months[13][14] |
| Regorafenib | Recurrent | 7.4 - 10.2 months[15][16][17][18] | 2.3 - 3.0 months[17][18] |
Experimental Protocols
Detailed experimental protocols for the ongoing Phase 2 clinical trial of this compound and a key preclinical study are provided below.
This compound Phase 2 Clinical Trial (NCT06359379)
-
Objective: To determine the optimal dose of this compound in combination with radiation therapy and to assess its efficacy in patients with newly diagnosed IDH wild-type, MGMT unmethylated glioblastoma.[1][2]
-
Study Design: An open-label, randomized, dose-finding study followed by a dose-expansion cohort.
-
Patient Population: Adults with newly diagnosed, histologically confirmed IDH wild-type, MGMT promoter unmethylated glioblastoma.
-
Intervention:
-
Dose-Finding Phase: Patients are randomized to receive either 960 mg/day or 1200 mg/day of oral this compound.[1]
-
Dose-Expansion Phase: An additional cohort of patients will receive the optimal dose determined in the first phase.
-
Radiation Therapy: Concomitant standard fractionated radiation therapy.
-
-
Primary Endpoint: Overall Survival (OS) compared to historical controls.[1]
-
Secondary Endpoints: Progression-Free Survival (PFS), safety, and tolerability.
Caption: Workflow of the Phase 2 clinical trial of this compound in glioblastoma patients.
Preclinical Glioblastoma Xenograft Study
-
Objective: To evaluate the radiosensitizing effect of this compound in a human glioblastoma xenograft model.[3]
-
Animal Model: Athymic mice bearing subcutaneous U87 human glioblastoma xenografts.[3]
-
Treatment Groups:
-
Control (vehicle)
-
Radiation therapy alone
-
This compound alone
-
This compound in combination with radiation therapy (at various doses of this compound).[3]
-
-
Drug Administration: this compound administered orally once daily for 14 days.[3]
-
Radiation Protocol: 2 Gy/day for 4 days, starting on day 11 of this compound treatment.[3]
-
Primary Endpoint: Tumor growth delay.[3]
Logical Relationships in Treatment Selection for IDH-Wildtype Glioblastoma
The choice of treatment for IDH-wildtype glioblastoma is heavily influenced by the MGMT promoter methylation status. The following diagram illustrates this decision-making process and where this compound is currently being investigated.
Caption: Decision tree for treating IDH-wildtype glioblastoma based on MGMT status, highlighting the investigational role of this compound.
Conclusion
This compound represents a promising strategy to enhance the efficacy of radiation therapy in the challenging-to-treat population of patients with IDH wild-type, MGMT unmethylated glioblastoma. Its mechanism as a radiosensitizer is well-defined, and preclinical data has shown encouraging results. The ongoing Phase 2 clinical trial is a critical step in determining its clinical utility and safety profile. While direct comparative data with other treatments is pending the results of this trial, the information gathered to date provides a strong rationale for its continued investigation. For researchers and clinicians, monitoring the progress of the this compound clinical development program is warranted as it holds the potential to address a significant unmet need in the management of glioblastoma.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. curetoday.com [curetoday.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 5. To Use or Not to Use: Temozolomide in Elderly Patients with IDH Wild-Type MGMT Promoter Unmethylated Glioblastoma Treated with Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Use or Not to Use: Temozolomide in Elderly Patients with IDH Wild-Type MGMT Promoter Unmethylated Glioblastoma Treated with Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Updates in IDH-Wildtype Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P11.15.B First multicentric real-life experience with the combination of lomustine and temozolomide in newly diagnosedMGMT promoter methylatedIDH wildtype glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current chemotherapy strategies for adults with IDH-wildtype glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCOG-13. BEVACIZUMAB IN IDH WILD TYPE ADULT PATIENTS WITH RECURRENT GLIOBLASTOMA: A REAL WORD STUDY IN CHINA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
A Head-to-Head Comparison of Ropidoxuridine and Nimorazole in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
The challenge of treating hypoxic tumors, which are notoriously resistant to conventional radiotherapy, has driven the development of various strategies to enhance treatment efficacy. Among these, hypoxic cell radiosensitizers have emerged as a promising approach. This guide provides a detailed, data-driven comparison of two such agents: Ropidoxuridine and nimorazole. While direct head-to-head clinical trials are lacking, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, clinical efficacy, safety profiles, and developmental status.
Executive Summary
This compound and nimorazole represent two distinct classes of radiosensitizers. This compound is a prodrug of the thymidine analogue iododeoxyuridine (IUdR), which sensitizes cells to radiation by being incorporated into DNA. In contrast, nimorazole is a nitroimidazole compound that mimics the radiosensitizing effects of oxygen in hypoxic environments. This compound is currently in Phase 2 clinical trials for glioblastoma, while nimorazole has been more extensively studied in head and neck cancers, with mixed results in recent large-scale trials.
Mechanism of Action
The fundamental difference between these two agents lies in their approach to overcoming hypoxia-induced radioresistance.
This compound: An Orally Available Prodrug for DNA-Targeted Radiosensitization
This compound is an oral prodrug of iododeoxyuridine (IUdR).[1][2] Following oral administration, it is converted to IUdR, which is then incorporated into the DNA of rapidly dividing cancer cells in place of thymidine.[3] The presence of the halogenated pyrimidine in the DNA makes the cells more susceptible to damage from ionizing radiation, leading to an increase in lethal DNA double-strand breaks.[3] This mechanism is not directly dependent on the oxygen status of the tumor, but rather on the proliferative activity of the cancer cells.
Nimorazole: An Oxygen-Mimetic Hypoxic Cell Radiosensitizer
Nimorazole belongs to the class of nitroimidazoles.[4][5] Its mechanism of action is specifically targeted at hypoxic cells.[4][6] In low-oxygen environments, nimorazole undergoes bioreductive activation, forming reactive intermediates.[4][6] These intermediates can then "fix" radiation-induced DNA damage, mimicking the effect of oxygen and making the damage permanent and lethal to the cell.[6] This selective activation in hypoxic conditions spares well-oxygenated normal tissues from its radiosensitizing effects.[4][6]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and clinical data for this compound and nimorazole.
Table 1: General Characteristics
| Feature | This compound | Nimorazole |
| Drug Class | Halogenated Pyrimidine Prodrug | 5-Nitroimidazole |
| Mechanism | DNA incorporation of IUdR | Oxygen-mimetic, fixes DNA damage |
| Primary Indication | Glioblastoma[3][7] | Head and Neck Squamous Cell Carcinoma[4][8][9] |
| Administration | Oral[3][7] | Oral[4] |
| Activation | Dependent on cell proliferation and DNA synthesis | Dependent on hypoxic conditions[4][6] |
Table 2: Clinical Trial Data Summary
| Trial Phase & Indication | This compound | Nimorazole |
| Phase 1 (Advanced GI Cancer) | Recommended Phase II dose: 1200 mg/day. Achieved plasma IUdR levels ≥1μM/L, associated with radiosensitization. Responses: 2 complete, 3 partial, 9 stable.[2][10] | A phase I study showed the drug was well-absorbed orally with peak plasma levels around 90 minutes. Total doses up to 60 grams were well-tolerated with no significant neurotoxicity.[11] |
| Phase 2 (Glioblastoma) | Ongoing trial in newly diagnosed IDH-wildtype glioblastoma.[7][12][13][14] Dosing at 960 mg/day and 1200 mg/day.[13][14] The drug has been well-tolerated with manageable toxicity.[15] | - |
| Phase 3 (Head and Neck Cancer) | - | DAHANCA 5-85: Showed significantly better local-regional control with nimorazole vs. placebo (46% vs 32%).[8] NIMRAD: Did not show improved locoregional control or overall survival with the addition of nimorazole to IMRT in older, less fit patients.[9][16][17][18] |
Table 3: Adverse Events Profile
| Adverse Event | This compound (Reported in Phase 1) | Nimorazole (Reported in Clinical Trials) |
| Common | Generally well-tolerated with manageable toxicity.[15] | Nausea, vomiting (mild to moderate).[9][16][18] Metallic taste.[4] Headache, dizziness.[4] |
| Serious | Dose-limiting toxicity was observed at 1800 mg/day in a Phase 1 study.[2][10] | Severe sickness was reported in a small percentage of patients.[9] |
| Neurotoxicity | Not reported as a significant issue. | Significantly less neurotoxicity compared to other nitroimidazoles like misonidazole.[11][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for key studies.
This compound: Phase 2 Glioblastoma Trial (NCT06359379)
-
Study Design: A randomized, open-label, phase 2 study to evaluate the safety and efficacy of oral this compound as a radiation-sensitizing agent.[20]
-
Patient Population: Patients with newly diagnosed IDH wild-type, methylation-negative glioblastoma.[7][12][13][14]
-
Treatment Plan:
-
Primary Outcome Measures: To determine an optimal dose based on efficacy and patient safety.[12]
-
Secondary Outcome Measures: Patient survival compared to historical controls.[12][13][14]
Nimorazole: NIMRAD Trial (NCT01950689)
-
Study Design: A phase 3, multicenter, placebo-controlled, double-anonymized trial.[16][18][21]
-
Patient Population: Patients with locally advanced head and neck squamous cell carcinoma unsuitable for concurrent platinum chemotherapy or cetuximab.[16][18][21]
-
Treatment Plan:
-
Primary Endpoint: Freedom from locoregional progression in patients with hypoxic tumors, as identified by a 26-gene signature.[16][18]
-
Results: The addition of nimorazole to IMRT did not significantly improve locoregional control or overall survival in this patient population.[16][17][18]
Visualizing the Pathways and Processes
To better understand the distinct approaches of this compound and nimorazole, the following diagrams illustrate their mechanisms of action and a typical clinical trial workflow.
Caption: Mechanism of action for this compound as a radiosensitizer.
Caption: Mechanism of action for nimorazole in hypoxic tumor cells.
Caption: A generalized workflow for a randomized controlled clinical trial of a radiosensitizer.
Conclusion
This compound and nimorazole offer two distinct and compelling strategies for enhancing the efficacy of radiotherapy in hypoxic tumors. This compound's mechanism of DNA incorporation is independent of tumor oxygenation and is currently showing promise in early-phase trials for the aggressive brain cancer, glioblastoma. Its oral availability and favorable toxicity profile are significant advantages.
Nimorazole, with its hypoxia-specific activation, has a long history of investigation, particularly in head and neck cancers. While earlier studies demonstrated its potential, more recent, large-scale trials have yielded less conclusive results, suggesting that its benefit may be limited to specific patient populations or that further refinement in its application is needed.
For researchers and drug developers, the choice between pursuing a DNA-targeting versus an oxygen-mimetic strategy will depend on the specific tumor type, its underlying biology, and the desire for a targeted or broader application. The ongoing clinical evaluation of this compound will be critical in determining its place in the arsenal of cancer therapeutics, while the story of nimorazole underscores the complexities of targeting tumor hypoxia. Future research may also explore the potential of combining these different mechanistic approaches to achieve synergistic effects in overcoming radioresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 4. What is Nimorazole used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 7. curetoday.com [curetoday.com]
- 8. Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Phase I and Pharmacology Study of this compound (IPdR) as Prodrug for Iododeoxyuridine-Mediated Tumor Radiosensitization in Advanced GI Cancer Undergoing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I clinical study of Nimorazole as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trials | Shuttle Pharmaceuticals [shuttlepharma.com]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of this compound for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]
- 15. Shuttle Pharmaceuticals Provides Corporate Update on Phase 2 Clinical Trial of this compound for Glioblastoma and Advances Diagnostics Initiative | Nasdaq [nasdaq.com]
- 16. Randomized Phase 3 Trial of the Hypoxia Modifier Nimorazole Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. ascopubs.org [ascopubs.org]
- 19. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
Assessing the Potential Synergistic Effects of Ropidoxuridine with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropidoxuridine (IPdR) is a promising, orally available radiation sensitizer currently under investigation for its ability to enhance the efficacy of radiation therapy in treating aggressive cancers like glioblastoma.[1][2][3] While direct clinical or preclinical data on the synergistic effects of this compound combined with immunotherapy is not yet available, this guide explores the potential for such a synergy. By examining the established mechanism of this compound as a radiation sensitizer and the known immunomodulatory effects of radiotherapy, we can construct a strong hypothesis for the future investigation of this novel combination. This guide provides a comprehensive overview of this compound, its mechanism of action, and a theoretical framework for its potential synergy with immunotherapy, supported by available data on its use with radiation.
This compound: A Profile
This compound is a halogenated pyrimidine that acts as a prodrug of iododeoxyuridine (IUdR).[4][5] Its primary function is to make cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[1] It is currently in Phase 2 clinical trials for the treatment of glioblastoma in combination with radiation therapy.[6][7]
Mechanism of Action
The mechanism of this compound as a radiation sensitizer is a two-step process. First, orally administered this compound is converted in the liver to IUdR.[8] Subsequently, rapidly dividing cancer cells mistake IUdR for the DNA building block thymidine and incorporate it into their DNA.[1][5] The presence of the iodine atom in the DNA structure weakens it, making the DNA more susceptible to breaking when exposed to radiation.[1] This leads to an increase in lethal DNA double-strand breaks in cancer cells, thereby enhancing the tumor-killing effect of radiation therapy.[1]
References
- 1. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 2. Shuttle Pharma Expands Patient Enrollment for Phase 2 Clinical Trial of this compound for Treatment of Patients with Glioblastoma as UVA Cancer Center Doses Its First Patient | Shuttle Pharmaceuticals [shuttlepharma.com]
- 3. curetoday.com [curetoday.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of this compound for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]
- 8. researchgate.net [researchgate.net]
Ropidoxuridine's efficacy in cancers with specific DNA repair deficiencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ropidoxuridine's efficacy in cancers with specific DNA repair deficiencies, benchmarked against established alternative therapies. The content is structured to offer a clear overview of preclinical and clinical data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound (IPdR) is an orally administered prodrug of the radiosensitizer iododeoxyuridine (IUdR).[1] Upon conversion to IUdR, it is incorporated into the DNA of rapidly dividing cancer cells, sensitizing them to ionizing radiation.[1] Preclinical evidence has demonstrated that this compound exhibits enhanced efficacy in tumors with deficient DNA mismatch repair (dMMR), a key DNA repair pathway. This guide compares the performance of this compound in this context with standard-of-care immunotherapies for dMMR cancers. Additionally, we present a comparative overview of Poly (ADP-ribose) polymerase (PARP) inhibitors, a highly effective class of drugs for cancers with deficiencies in the homologous recombination (HR) pathway, typified by BRCA1/2 mutations. Currently, there is a lack of specific preclinical or clinical data evaluating this compound in cancers with BRCA mutations.
This compound in Mismatch Repair-Deficient (dMMR) Cancers
Preclinical Efficacy
A pivotal preclinical study investigated the radiosensitizing effect of this compound in human colon cancer xenografts with both proficient (pMMR) and deficient (dMMR) mismatch repair systems. The results indicated that while this compound enhanced radiosensitivity in both tumor types, the effect was more pronounced in dMMR tumors.
Table 1: Preclinical Efficacy of this compound in MMR-Deficient vs. Proficient Xenografts
| Treatment Group | Mean Tumor Volume (Day 42) | Tumor Growth Delay (TGD) in days |
| HCT116 (pMMR) | ||
| Control (Radiation Alone) | ~1200 mm³ | - |
| This compound + Radiation | ~400 mm³ | 15 |
| HCT116+ch2 (dMMR) | ||
| Control (Radiation Alone) | ~1400 mm³ | - |
| This compound + Radiation | ~200 mm³ | 25 |
Data extrapolated from graphical representations in the cited preclinical study. TGD represents the additional time for tumors to reach a specific volume compared to the control group.
Experimental Protocol: this compound in Xenograft Models
-
Cell Lines: Human colon cancer cell lines HCT116 (pMMR) and HCT116+ch2 (dMMR).
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of 5 x 10⁶ cells into the flank of each mouse.
-
Treatment Groups:
-
Control (vehicle) + Radiation
-
This compound + Radiation
-
-
Drug Administration: this compound administered orally (gavage) daily for 14 consecutive days.
-
Radiation Therapy: Localized tumor irradiation with a single dose of 10 Gy on day 8 of drug treatment.
-
Efficacy Endpoint: Tumor growth delay, determined by measuring tumor volume three times per week.
Alternative Therapy: Immunotherapy in dMMR Cancers
Immune checkpoint inhibitors have become the standard of care for patients with dMMR metastatic colorectal cancer (mCRC). The high mutational burden in these tumors leads to the generation of neoantigens, making them highly susceptible to immunotherapy.
Clinical Efficacy of Pembrolizumab (KEYNOTE-177)
The KEYNOTE-177 trial was a landmark phase 3 study that compared the efficacy of the anti-PD-1 antibody pembrolizumab with standard chemotherapy in the first-line treatment of dMMR/MSI-H metastatic colorectal cancer.
Table 2: Clinical Efficacy of Pembrolizumab in dMMR/MSI-H mCRC (KEYNOTE-177)
| Efficacy Endpoint | Pembrolizumab (n=153) | Chemotherapy (n=154) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (Median) | 16.5 months | 8.2 months | 0.60 (0.45-0.80) | 0.0002 |
| Objective Response Rate | 43.8% | 33.1% | - | - |
| Complete Response | 11.1% | 3.9% | - | - |
| Partial Response | 32.7% | 29.2% | - | - |
| Duration of Response (Median) | Not Reached | 10.6 months | - | - |
Experimental Protocol: KEYNOTE-177 Trial
-
Patient Population: Patients with previously untreated, unresectable or metastatic colorectal cancer with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H).[2][3]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[2]
-
Secondary Endpoint: Objective response rate (ORR).[2]
Alternative Therapy: PARP Inhibitors in BRCA-Mutated Cancers
For cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with germline or somatic mutations in BRCA1 and BRCA2 genes, PARP inhibitors have demonstrated significant clinical benefit through the mechanism of synthetic lethality.
Clinical Efficacy of Olaparib (OlympiAD Trial)
The OlympiAD trial was a phase 3 study that evaluated the efficacy of the PARP inhibitor olaparib compared to standard chemotherapy in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer.
Table 3: Clinical Efficacy of Olaparib in gBRCA-Mutated Metastatic Breast Cancer (OlympiAD)
| Efficacy Endpoint | Olaparib (n=205) | Chemotherapy (n=97) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (Median) | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | <0.001 |
| Objective Response Rate | 59.9% | 28.8% | - | - |
| Complete Response | 9.0% | 1.5% | - | - |
| Partial Response | 50.9% | 27.3% | - | - |
| Overall Survival (Median) | 19.3 months | 17.1 months | 0.90 (0.66-1.23) | 0.513 |
Experimental Protocol: OlympiAD Trial
-
Patient Population: Patients with a germline BRCA1 or BRCA2 mutation and HER2-negative metastatic breast cancer who had received no more than two prior chemotherapy regimens for metastatic disease.[4][5]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[4]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[4]
Signaling Pathways and Experimental Workflow
DNA Mismatch Repair (MMR) Pathway
Caption: DNA Mismatch Repair (MMR) Pathway.
Homologous Recombination (HR) Pathway
Caption: Homologous Recombination (HR) Pathway.
Experimental Workflow: this compound Radiosensitization Study
Caption: this compound Radiosensitization Workflow.
Conclusion
This compound demonstrates promise as a radiosensitizer, particularly in the context of mismatch repair-deficient tumors. The preclinical data suggest a greater therapeutic window in this patient population. When compared to the current standard-of-care immunotherapy for dMMR cancers, this compound, in combination with radiation, presents a mechanistically distinct approach that warrants further investigation.
The efficacy of PARP inhibitors in BRCA-mutated cancers underscores the success of targeting specific DNA repair deficiencies. While there is no current data on this compound in this setting, the principle of exploiting synthetic lethality or enhancing the effects of DNA-damaging agents in cancers with compromised repair pathways remains a compelling strategy for future research. Further studies are needed to explore the potential of this compound in a broader range of DNA repair-deficient cancers and to elucidate its optimal combination partners to improve patient outcomes.
References
- 1. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 2. merck.com [merck.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OlympiAD extended follow-up for overall survival and safety: olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Ropidoxuridine for solid tumors
An in-depth analysis of the clinical trial landscape for the novel radiosensitizer, Ropidoxuridine, in the treatment of solid tumors. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by available experimental data from early-phase clinical trials. As no meta-analyses or systematic reviews are currently available, this guide synthesizes data from individual clinical studies to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound (IPdR) is an orally administered prodrug of iododeoxyuridine (IUdR), a well-known halogenated pyrimidine that acts as a potent radiosensitizer.[1][2] By incorporating into the DNA of rapidly dividing cancer cells, this compound aims to increase their sensitivity to radiation therapy, potentially improving treatment efficacy.[3] Clinical investigations are primarily focused on its application in newly diagnosed glioblastoma with unmethylated MGMT promoter and in advanced gastrointestinal (GI) cancers.[1][4] Early-phase trials suggest a favorable safety profile compared to intravenous IUdR and have established a recommended Phase II dose.[1][5] An ongoing Phase II trial in glioblastoma is evaluating its efficacy against historical controls, with initial results anticipated in the coming years.[4][5][6]
Comparison with Standard of Care
Currently, direct comparative data from randomized controlled trials of this compound against standard-of-care treatments are not yet available. The following tables summarize the available data from this compound trials and provide a comparison with historical data for the respective solid tumors.
Glioblastoma (Newly Diagnosed, MGMT Unmethylated)
The standard of care for newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter is radiotherapy with concomitant and adjuvant temozolomide.[7][8] Patients with unmethylated MGMT promoter status have a poorer prognosis compared to those with a methylated promoter.[9] The ongoing Phase II trial of this compound (NCT06359379) is evaluating its potential to improve outcomes in this patient population.[4][6]
| Treatment Arm | N | Median Overall Survival (mOS) | Median Progression-Free Survival (PFS) | Key Adverse Events |
| This compound + Radiotherapy | ||||
| 1200 mg/day | 20 (planned) | Data not yet available | Data not yet available | Data not yet available |
| 960 mg/day | 20 (planned) | Data not yet available | Data not yet available | Data not yet available |
| Historical Control: Radiotherapy + Temozolomide | - | ~12.4 - 14.1 months[9][10] | ~5.0 months[10] | Myelosuppression, fatigue, nausea[7] |
Data for the this compound arms are from a currently recruiting Phase II trial; efficacy and detailed safety data are not yet published.
Advanced Gastrointestinal Cancers (Palliative Setting)
For patients with advanced GI cancers receiving palliative radiotherapy, the primary goal is symptom control.[11][12] A Phase I trial of this compound in this setting has been completed.
| Treatment Arm | N | Objective Response Rate (ORR) in Target Lesions | Key Adverse Events (Grade 3+) |
| This compound (up to 1200 mg/day) + Palliative Radiotherapy | 19 | 26.3% (2 CR, 3 PR) | Dose-limiting toxicity at 1800 mg/day[1] |
| Standard of Care: Palliative Radiotherapy +/- Chemotherapy | - | Varies depending on tumor type and radiation regimen. | Fatigue, nausea, local tissue reactions[11][13] |
CR: Complete Response; PR: Partial Response. The ORR for this compound is based on the initial report from the Phase I study.[1] Standard of care outcomes are variable and depend on the specific clinical scenario.
Experimental Protocols
Phase II Trial of this compound in Newly Diagnosed Glioblastoma (NCT06359379)
This is a randomized, open-label, Phase II study designed to evaluate the safety and efficacy of oral this compound as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with an unmethylated MGMT promoter.[4][6]
-
Patient Population: Adults with newly diagnosed, histologically confirmed supratentorial glioblastoma, IDH-wildtype, and unmethylated MGMT promoter status. Patients must have a Karnofsky performance status of ≥ 70.[4][6]
-
Treatment Plan:
-
Dose Optimization Phase: 40 patients are randomized (1:1) to receive either 960 mg/day or 1200 mg/day of this compound.[14]
-
Treatment Schedule: this compound is administered orally once daily for seven weeks, starting one week before and continuing throughout the six weeks of standard radiotherapy (60 Gy in 30 fractions).[4]
-
Expansion Phase: An additional 14 patients will be enrolled at the optimal dose determined in the initial phase to further evaluate efficacy.
-
-
Primary Outcome Measures: Overall Survival (OS) compared to historical controls.[4]
-
Secondary Outcome Measures: Progression-Free Survival (PFS), safety, and tolerability.[4]
Phase I Trial of this compound in Advanced Gastrointestinal Cancers
This was a dose-escalation study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound administered with concurrent palliative radiotherapy in patients with advanced GI cancers.[1][15]
-
Patient Population: Adult patients with metastatic GI cancers referred for palliative radiotherapy to the chest, abdomen, or pelvis.[15]
-
Treatment Plan:
-
Primary Outcome Measures: Safety and determination of the MTD.[15]
-
Secondary Outcome Measures: Anti-tumor activity (RECIST criteria), and pharmacokinetics of this compound.[15]
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams have been generated.
Caption: Mechanism of this compound as a radiosensitizer.
Caption: Workflow of the Phase II this compound trial in glioblastoma.
References
- 1. This compound as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter | Clinical Research Trial Listing [centerwatch.com]
- 2. IPdR: a novel oral radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 4. Facebook [cancer.gov]
- 5. This compound in Treating Patients With Advanced Gastrointestinal Cancer Undergoing Radiation Therapy | Clinical Research Trial Listing [centerwatch.com]
- 6. This compound as a Radiosensitizer in Newly Diagnosed IDH-Wildtype Glioblastoma With Unmethylated MGMT Promoter - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 7. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Treatment patterns and outcomes for patients with newly diagnosed glioblastoma multiforme: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical strategies to manage adult glioblastoma patients without MGMT hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Clinical benefit of palliative radiation therapy in advanced gastric cancer [medicaljournalssweden.se]
- 12. Application and progress of palliative therapy in advanced gastric carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palliative radiotherapy in symptomatic locally advanced gastric cancer: A phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shuttle Pharma announces glioblastoma trial expansion - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ropidoxuridine and Other Pyrimidine Analogs in Oncological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ropidoxuridine against other established pyrimidine analogs used in cancer therapy. The comparison focuses on the mechanism of action, clinical performance metrics derived from experimental data, and safety profiles.
Introduction to Pyrimidine Analogs
Pyrimidine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the synthesis of nucleic acids.[1] By mimicking naturally occurring pyrimidines (cytosine, thymine, and uracil), these compounds disrupt DNA and RNA synthesis, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[1][2] This class of drugs, which includes well-known agents like 5-Fluorouracil and Gemcitabine, has diverse applications across various solid and hematological malignancies.[1][3] this compound is a next-generation pyrimidine analog designed as a radiation sensitizer, aiming to enhance the efficacy of radiotherapy.[4]
Comparative Overview of Key Pyrimidine Analogs
The following table summarizes the fundamental characteristics of this compound and other selected pyrimidine analogs.
| Drug | Prodrug | Active Metabolite(s) | Primary Mechanism of Action | Primary Approved Indications |
| This compound (IPdR) | Yes | Iododeoxyuridine (IUdR) | DNA incorporation, leading to increased sensitivity to ionizing radiation (Radiosensitizer).[4][5] | Investigational: Glioblastoma, Rectal Cancer.[6][7] |
| Capecitabine | Yes | 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase; incorporation into DNA and RNA.[2][8] | Metastatic breast and colorectal cancer.[3][8] |
| Trifluridine (in combination with Tipiracil) | No | Trifluridine triphosphate | Direct incorporation into DNA, leading to DNA dysfunction.[9] Tipiracil prevents trifluridine degradation.[9] | Metastatic colorectal and gastric cancer.[9] |
| Gemcitabine | Yes | Gemcitabine di- and triphosphates | Inhibition of DNA synthesis and repair by chain termination and ribonucleotide reductase inhibition.[10] | Ovarian, breast, non-small cell lung, and pancreatic cancer.[11] |
| Cytarabine (ara-C) | Yes | Cytarabine triphosphate | Inhibition of DNA polymerase, leading to termination of DNA chain elongation.[2][3] | Acute myeloid leukemia (AML) and other hematological malignancies.[3] |
Mechanism of Action: Signaling and Metabolic Pathways
The efficacy of pyrimidine analogs is dictated by their specific interactions with cellular machinery. While most act as cytotoxic agents, this compound's primary role is to potentiate the effects of radiation.
This compound: Radiosensitization Pathway
This compound is an orally administered prodrug that is converted to its active form, iododeoxyuridine (IUdR), in the body. IUdR, a halogenated pyrimidine, is then taken up by rapidly dividing cells and incorporated into DNA in place of thymidine.[4][5] This substitution makes the DNA more fragile and susceptible to double-strand breaks when exposed to ionizing radiation, thereby enhancing the tumor-killing effect of radiotherapy.[4]
Caption: Mechanism of this compound as a radiosensitizer.
Fluoropyrimidines (Capecitabine/5-FU): Antimetabolite Pathway
Capecitabine is converted to 5-Fluorouracil (5-FU) through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue. 5-FU exerts its anticancer effects via two main pathways: its metabolite FdUMP inhibits thymidylate synthase, starving the cell of thymidine needed for DNA synthesis, while its metabolite FUTP is incorporated into RNA, disrupting its function.
References
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Shuttle Pharmaceuticals [shuttlepharma.com]
- 5. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curetoday.com [curetoday.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ropidoxuridine
For Immediate Implementation by Laboratory and Clinical Research Personnel
This document provides essential safety and logistical guidance for the proper disposal of Ropidoxuridine, an investigational radiosensitizing agent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound, a prodrug of 5-iododeoxyuridine (IUdR), requires careful handling and disposal due to its potential biological activity.
I. Core Principles of this compound Waste Management
Given that this compound is an investigational drug and a halogenated pyrimidine, all waste containing this compound must be treated as hazardous chemical waste.[1] This includes pure this compound, solutions, contaminated labware, and personal protective equipment (PPE). The primary disposal method for such waste is incineration by an approved environmental management vendor.[2]
II. This compound: Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₉H₁₁IN₂O₄[3][4] |
| Molecular Weight | 338.10 g/mol [3] |
| Appearance | Solid[4] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[4] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[5] |
III. Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe segregation and disposal of various forms of this compound waste.
A. Unused or Expired this compound (Pure Compound)
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should pure this compound be discarded in standard laboratory trash or washed down the drain.
-
Segregate as Hazardous Waste: Place the original container with the unused or expired compound into a designated, properly labeled hazardous waste container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Arrange for Pickup: Follow your institution's procedures for hazardous chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[2]
B. This compound Solutions
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically resistant waste container.
-
Do not mix with other chemical waste streams to avoid potential reactions.[1]
-
Label the container clearly with "Hazardous Waste," "this compound," the solvent(s) used, and the estimated concentration.
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Request a hazardous waste pickup from your institution's EHS department when the container is full or ready for disposal.
C. Contaminated Laboratory Supplies
This category includes items such as pipette tips, serological pipettes, centrifuge tubes, vials, and culture plates that have come into direct contact with this compound.
-
Segregate as Trace Chemical Waste: All disposable items with visible this compound residue must be disposed of as hazardous chemical waste.[1]
-
Use Designated Containers: Place these items in a "Trace Chemotherapy Waste" or a specifically designated hazardous waste container. These are often yellow sharps containers or other specially marked containers.[1]
-
No Sharps in Bags: Needles and syringes, if used, must be placed directly into a sharps container. If the syringe contains residual this compound, it must be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[1]
-
Packaging for Disposal: Once full, these containers should be sealed and placed in a biohazard waste box for collection by your institution's regulated medical waste program.[1]
D. Contaminated Personal Protective Equipment (PPE)
This includes gloves, lab coats, and other protective gear worn when handling this compound.
-
Assume Contamination: All PPE worn during the handling of this compound should be considered contaminated.
-
Proper Removal: Remove PPE carefully to avoid cross-contamination.
-
Dispose as Trace Waste: Place contaminated PPE into the designated "Trace Chemotherapy Waste" container.[1]
IV. Emergency Procedures: Spills and Accidental Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
A. Spill Cleanup
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or involves a volatile solvent.
-
Don appropriate PPE , including double chemotherapy gloves, a lab coat, and eye protection.[1]
-
Contain the spill using absorbent pads or spill pillows.
-
Clean the area with a suitable decontaminating solution, working from the outer edge of the spill towards the center.
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) and place them in the hazardous waste container for contaminated laboratory supplies.
-
Contact your institution's EHS for guidance and to report the incident.[1]
B. Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.[6]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.[6]
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department. [6]
V. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general workflow for handling this compound and the decision-making process for its disposal.
Caption: Experimental Workflow for this compound Handling.
Caption: Decision Pathway for this compound Waste Disposal.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. This compound | C9H11IN2O4 | CID 9840777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 93265-81-7 | Sun-shinechem [sun-shinechem.com]
- 6. fishersci.com [fishersci.com]
Safeguarding Research: A Comprehensive Guide to Handling Ropidoxuridine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Ropidoxuridine, an investigational radiosensitizing agent. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Essential Safety Information
This compound is an orally available prodrug of 5-iododeoxyuridine (IUdR), an iodinated analogue of deoxyuridine with radiosensitizing activity.[1] As an investigational antineoplastic agent, it requires careful handling to minimize exposure. The primary hazards are associated with its potential mutagenic, teratogenic, or carcinogenic properties, characteristic of this class of drugs.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in a laboratory setting. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double chemotherapy-rated gloves are required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Body Protection | A disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves. |
| Respiratory | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powdered form or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn in designated handling areas. |
Hazard Identification and First Aid
The Safety Data Sheet (SDS) for this compound indicates the following potential hazards and first aid measures.
| Hazard Route | Precaution and First Aid Measure |
| Inhalation | Avoid breathing dust. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell. |
| Skin Contact | Avoid contact with skin. If contact occurs, wash immediately with soap and water. Remove contaminated clothing. |
| Eye Contact | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental consistency.
Receiving and Storage
Upon receipt, inspect the container for any damage or leakage. This compound is a solid.[2] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The recommended storage is at -20°C for long-term stability.
Preparation of Stock Solutions
This compound is sparingly soluble in DMSO (1-10 mg/ml).[2] All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to prevent inhalation of the powder and to contain any potential spills.
Experimental Protocol: Preparation of a this compound Stock Solution
The following is a representative protocol for preparing a 10 mM stock solution of this compound in DMSO for use in in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Pre-calculation: Determine the required mass of this compound to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 338.1 g/mol .[2]
-
Example for 1 mL of 10 mM stock solution: 0.01 mol/L * 0.001 L * 338.1 g/mol = 0.003381 g or 3.381 mg.
-
-
Aliquotting the Solid: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Solubilization: Add the required volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. This should be done within the chemical fume hood.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Disposal Plan
The disposal of this compound and all contaminated materials must follow institutional and regulatory guidelines for hazardous and antineoplastic waste.
Waste Segregation
-
Trace Chemotherapy Waste: This includes items with residual amounts of this compound, such as empty vials, used gloves, gowns, bench paper, and plasticware. This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[4]
-
Bulk Chemotherapy Waste (RCRA Hazardous Waste): This includes unused or expired this compound, grossly contaminated materials from a spill, and solutions containing the drug. This waste must be collected in a designated black hazardous waste container.[5]
-
Sharps Waste: Needles and syringes used for handling this compound solutions must be disposed of in a designated chemotherapy sharps container. Do not recap needles.
Decontamination
All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves a two-step process of washing with a detergent solution followed by a rinse with 70% ethanol.
Visualizing Key Processes
To further aid in understanding the safe handling and mechanism of action of this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Caption: A simplified diagram showing the conversion of this compound to its active form and its role in enhancing radiation-induced DNA damage.
References
- 1. Facebook [cancer.gov]
- 2. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I and Pharmacology study of this compound (IPdR) as prodrug for iododeoxyuridine-mediated tumor radiosensitization in advanced GI cancer undergoing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
